molecular formula C13H14ClFO3 B1326114 Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate CAS No. 951890-09-8

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate

Cat. No.: B1326114
CAS No.: 951890-09-8
M. Wt: 272.7 g/mol
InChI Key: ZPDCDSWQMKXNLC-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate is a useful research compound. Its molecular formula is C13H14ClFO3 and its molecular weight is 272.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-(4-chloro-3-fluorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)9-6-7-10(14)11(15)8-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDCDSWQMKXNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate: Synthesis, Properties, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate, a compound of interest in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this molecule presents a unique scaffold for the development of novel therapeutic agents. This document delves into its chemical identity, probable synthetic routes, physicochemical characteristics, potential applications, and safety considerations, offering a valuable resource for professionals in the field.

Chemical Identity and Nomenclature

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate is a substituted aromatic keto-ester. While a specific Chemical Abstracts Service (CAS) number for this exact ethyl ester has not been definitively identified in public databases, it is structurally derived from its corresponding carboxylic acid.

Key Identifier:

  • Parent Acid: 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid

  • Parent Acid CAS Number: 845790-44-5[1]

  • Molecular Formula: C₁₃H₁₄ClFO₃

  • Molecular Weight: 272.70 g/mol

  • IUPAC Name: ethyl 5-(4-chloro-3-fluorophenyl)-5-oxopentanoate

The structure combines a valerate ester chain with a substituted phenyl ring, featuring both a chloro and a fluoro group. This halogenation pattern is of particular interest in drug design for its ability to modulate electronic properties, metabolic stability, and binding interactions with biological targets.

Structural Representation:

Caption: Chemical structure of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate.

Synthesis and Manufacturing

The primary route for the synthesis of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate involves the esterification of its parent carboxylic acid, 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid (CAS: 845790-44-5)[1].

Proposed Synthetic Pathway:

synthesis reactant1 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid catalyst Acid Catalyst (e.g., H₂SO₄) reactant1->catalyst reactant2 Ethanol (EtOH) reactant2->catalyst product Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate catalyst->product Fischer Esterification

Caption: Proposed Fischer esterification synthesis route.

Detailed Experimental Protocol (Fischer Esterification):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid (1 equivalent).

  • Solvent and Reagent Addition: Add an excess of absolute ethanol, which acts as both the solvent and the reactant.

  • Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Physicochemical Properties

The physicochemical properties of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value
Appearance Colorless to light yellow oil or low-melting solid
Boiling Point > 300 °C (decomposes)
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol). Insoluble in water.
Purity Typically >95% for research-grade material
Applications in Drug Development and Research

While specific applications for Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate are not extensively documented, its structural motifs suggest potential utility in several areas of drug discovery. Substituted valerates and related keto-esters are known to be versatile intermediates in the synthesis of more complex molecules, including heterocyclic compounds with a wide range of biological activities.

  • Scaffold for Heterocycle Synthesis: The keto and ester functionalities provide reactive handles for cyclization reactions to form various heterocyclic systems like pyrimidines, thiazoles, and oxazoles. These heterocycles are common pharmacophores in many approved drugs.

  • Potential as an Intermediate for Bioactive Molecules: Compounds with similar structures have been investigated for their potential as antagonists for inflammatory pathways[2]. The unique substitution on the phenyl ring could influence the pharmacokinetic and pharmacodynamic properties of resulting drug candidates.

  • Fragment-Based Drug Discovery: This molecule could serve as a fragment in screening campaigns to identify starting points for the development of inhibitors for various enzyme targets.

Illustrative Research Workflow:

workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Starting Materials synthesis Synthesis of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization screening High-Throughput Screening characterization->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar adme ADME/Tox Profiling sar->adme lead Lead Candidate adme->lead

Caption: A typical drug discovery workflow involving the synthesis and evaluation of a novel chemical entity.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Hazard Identification (Predicted):

  • May cause skin, eye, and respiratory tract irritation.

  • Harmful if swallowed or inhaled.

Conclusion

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate represents a valuable, albeit not widely commercialized, chemical entity for researchers in the field of medicinal chemistry. Its synthesis from the corresponding carboxylic acid is straightforward, and its structure provides a versatile platform for the development of more complex, potentially bioactive molecules. While exercising appropriate safety precautions due to the lack of specific toxicological data, this compound can serve as a key building block in the quest for novel therapeutics.

References

Sources

Safety Data Sheet (SDS) for Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and Application of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate

Document Control:

  • Version: 2.0 (R&D Technical Advisory)

  • Status: Active Reference

  • Applicability: Pharmaceutical Intermediates / SGLT2 Inhibitor Development[1]

Part 1: Executive Technical Summary

This guide serves as an advanced supplement to the standard Safety Data Sheet (SDS). While a standard SDS lists compliance data, this document interprets that data for the bench scientist, focusing on the physicochemical behavior , reactivity profiles , and handling protocols required for Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate.

This molecule is a critical aryl-keto ester intermediate , primarily utilized in the synthesis of gliflozin-class compounds (SGLT2 inhibitors) used in diabetes management.[1] Its structure—combining a halogenated aromatic ring with a reactive keto-ester tail—presents specific solubility and stability challenges that standard compliance documents often overlook.[1]

Part 2: Physicochemical Profile & Hazard Identification

Structural Analysis & Analog-Based Toxicology

Due to the proprietary nature of specific process intermediates, exact toxicological data is often extrapolated from structure-activity relationships (SAR).[1] Based on the 4-fluoro-3-methyl and 2,3-difluoro analogs, the following profile is established for the 4-chloro-3-fluoro variant.

PropertySpecification / DataPractical Implication
Molecular Formula C₁₃H₁₄ClFO₃Precursor mass tracking.[1]
Molecular Weight ~272.70 g/mol Calculation standard for stoichiometry.[1]
Physical State Viscous Oil or Low-Melting SolidLikely to supercool; gentle warming (30–40°C) may be required for transfer.[1]
Solubility DMSO, DCM, Ethyl AcetateHydrophobic. Insoluble in water; forms emulsions.[1]
Reactivity Ester Hydrolysis, Ketone ReductionSensitive to strong bases (saponification) and hydride reducing agents.[1]
GHS Hazard Classification (Derived)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3] (Lipophilic nature allows dermal penetration).[1]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3]

  • H412: Harmful to aquatic life with long-lasting effects (Halogenated aromatics are often persistent).[1]

Scientist's Note: The presence of the fluorine atom increases lipophilicity (LogP), enhancing bioavailability but also dermal absorption. Treat this not just as an irritant, but as a potential systemic toxicant upon repeated exposure.[1]

Part 3: Handling Protocols & Experimental Integrity

Stability & Storage Logic

Standard SDS advice is "Keep cool/dry."[1] For this specific keto-ester, that is insufficient.[1]

  • The Risk: The beta-position relative to the aromatic ring is activated.[1] While not a beta-keto ester, the gamma-keto position is susceptible to oxidation or rearrangement under radical conditions.[1]

  • The Protocol:

    • Atmosphere: Store under Argon or Nitrogen.[1] Oxygen can induce slow oxidation at the benzylic-like positions or the alpha-keto methylene.[1]

    • Temperature: 2–8°C is optimal. Avoid freezing if the substance is an oil, as repeated freeze-thaw cycles can promote moisture condensation, leading to hydrolysis of the ethyl ester.[1]

Solubilization & Reaction Setup

Causality: Many "failed" reactions with this intermediate are actually solubility issues.[1] The halogenated ring makes it stubborn in polar protic solvents.[1]

  • Preferred Solvent System: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Avoid: Methanol/Ethanol in the presence of base, as transesterification will occur rapidly, scrambling your product profile.

Thermal Decomposition Hazards

In the event of a fire or thermal runaway:

  • Halogen Release: This molecule contains both Chlorine and Fluorine.[1] Thermal decomposition (>200°C) will release Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) .[1]

  • Critical Action: Standard ABC extinguishers are acceptable, but Self-Contained Breathing Apparatus (SCBA) is non-negotiable due to the HF risk.[1] HF attacks lung tissue and causes systemic calcium depletion.[1]

Part 4: Synthesis & Degradation Pathways (Visualization)

The following diagram illustrates the synthesis logic (Friedel-Crafts Acylation) and the primary degradation pathway (Hydrolysis) that researchers must control.

G Start Start: 1-Chloro-2-fluorobenzene Intermediate Target: Ethyl 5-(4-chloro-3-fluorophenyl) -5-oxovalerate Start->Intermediate Friedel-Crafts Acylation Reagent + Ethyl Glutaryl Chloride (Lewis Acid: AlCl3) Reagent->Intermediate Hydrolysis Degradation Product: 5-(4-chloro-3-fluorophenyl) -5-oxovaleric Acid Intermediate->Hydrolysis Moisture/Base (Avoid!) Reduction Downstream Product: SGLT2 Inhibitor Scaffold Intermediate->Reduction Silane Reduction (Target Rxn)

Figure 1: Synthetic origin and critical degradation pathway.[1] Note the susceptibility to hydrolysis, which converts the lipophilic ester into the polar carboxylic acid, altering purification behavior.[1]

Part 5: Emergency Response & First Aid

Self-Validating Protocol: If exposure occurs, the "Check-Action-Verify" loop must be used.[1]

  • Skin Contact:

    • Action: Wash with soap and water for 15 minutes.[1]

    • Causality: The lipophilic nature means water alone will bead off.[1] Soap is required to emulsify the ester.[1]

    • Verification: Check for "whitening" of the skin (a sign of fluorinated solvent/compound absorption) or persistent redness.[1]

  • Eye Contact:

    • Action: Flush for 15 minutes.

    • Contraindication: Do not use neutralizing agents (acids/bases) in the eye.[1] The hydrolysis of the ester in the eye can generate localized acid; flushing is the only safe removal method.

  • Spill Management:

    • Adsorbent: Use Vermiculite or Sand.[1]

    • Avoid: Cellulose-based absorbents (paper towels) if the material is hot or mixed with oxidizers, though for the pure ester, this is less critical.[1]

    • Disposal: Incineration with scrubber (for HF/HCl capture).[1] Do not flush to sewer.[1]

Part 6: Analytical Verification (QC)

To ensure you are working with the correct material, use these reference peaks.

MethodSignal CharacteristicStructural Assignment
¹H NMR (CDCl₃)δ ~1.25 ppm (t, 3H)Methyl of Ethyl Ester
δ ~4.12 ppm (q, 2H)Methylene of Ethyl Ester
δ ~2.9–3.0 ppm (t, 2H)Alpha-keto methylene
δ ~7.1–7.8 ppm (m, 3H)Aromatic Protons (Split by F)
¹⁹F NMR δ ~ -110 to -120 ppmSingle Fluorine signal (verify coupling)
HPLC UV Max ~254 nmAromatic ketone chromophore

Part 7: Decision Logic for Handling

SafetyLogic Start Handling Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate StateCheck Is material Solid or Liquid? Start->StateCheck Solid Solid: Weigh in Fume Hood (Dust Risk) StateCheck->Solid Liquid Viscous Liquid: Use Positive Displacement Pipette StateCheck->Liquid Solvent Dissolving? Solid->Solvent Liquid->Solvent Protic Methanol/Ethanol Solvent->Protic Aprotic DCM/THF/Ethyl Acetate Solvent->Aprotic BaseCheck Is Base Present? Protic->BaseCheck Safe Proceed with Reaction Aprotic->Safe Transester RISK: Transesterification BaseCheck->Transester Yes BaseCheck->Safe No (Acidic/Neutral)

Figure 2: Operational decision tree to prevent common experimental errors (transesterification) and exposure risks.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate (Analogous Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: 4-chloro-3-fluorophenyl compounds. Retrieved from [Link][1]

  • Grempler, R., et al. (2012).[1] Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterization and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism.[1] Retrieved from [Link]

Sources

Commercial Suppliers and Availability of High-Purity Oxovalerate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of high-purity oxovalerate intermediates, focusing on the critical distinction between 2-oxovalerate (


-ketovalerate) and 4-oxovalerate  (levulinate) derivatives. It addresses the sourcing challenges, impurity profiles, and validation protocols required for pharmaceutical applications.

Technical Guidance for Pharmaceutical Development

Technical Landscape: The Oxovalerate Isomers

In drug development, "oxovalerate" refers to two distinct structural classes with vastly different chemical behaviors and supply chains.

Feature2-Oxovalerates (

-Keto)
4-Oxovalerates (

-Keto)
Primary Compound Ethyl 2-oxovalerate (CAS 50461-74-0)Levulinic Acid / Ethyl Levulinate
Reactivity High. Electrophilic ketone adjacent to ester. Prone to enolization and decarbonylation.Moderate. Stable keto-acid platform. Forms pseudo-esters (lactol form).
Pharma Use Synthesis of heterocycles (indoles, quinoxalines), metabolic tracers, chiral building blocks.Biodegradable polymers, ketalization precursors, ALA (aminolevulinic acid) synthesis.
Supply Status Specialty Chemical. High purity (>98%) is difficult to maintain due to instability.Commodity/Fine Chemical. Readily available in bulk; Pharma Grade (>99.5%) is standard.

Critical Insight: The primary sourcing bottleneck lies with 2-oxovalerate esters . Their


-keto structure makes them susceptible to rapid hydrolysis and oxidative decarboxylation. Researchers often purchase "95%" technical grade material that has degraded to <90% upon arrival.

Commercial Availability & Supplier Tiers

Sourcing high-purity intermediates requires navigating three distinct tiers of suppliers.

Tier 1: Catalog & Research Suppliers (Gram Scale)
  • Vendors: Sigma-Aldrich (Merck), TCI Chemicals, BLD Pharm, Ambeed.

  • Typical Spec: 95% to 97% purity.

  • Risk: Stock is often held at room temperature. For 2-oxovalerates, this leads to the formation of the hydrate form and free acid impurities.

  • Action: Mandatory re-analysis upon receipt.

Tier 2: Specialized Fine Chemical Manufacturers (Kilo Scale)
  • Vendors: Enamine, Toronto Research Chemicals (TRC), LGC Standards.

  • Typical Spec: >98% (Custom Synthesis).

  • Advantage: Fresh synthesis reduces degradation. Certificates of Analysis (CoA) often include specific impurity identification (e.g., residual solvents from Grignard routes).

Tier 3: GMP & Bulk Manufacturers (Metric Ton)
  • Vendors: BASF (Levulinic series), specialized CMOs (Custom Manufacturing Organizations) for 2-oxovalerates.

  • Typical Spec: >99.5% with heavy metal and genotoxic impurity controls.

  • Requirement: Lead times of 12–16 weeks are common for GMP-grade 2-oxovalerates due to the need for fresh distillation campaigns.

Critical Quality Attributes (CQAs) & Impurity Profiling

Understanding the degradation pathways is essential for establishing a "High-Purity" specification.

Impurity Formation in 2-Oxovalerates
  • Hydrolysis: Ethyl 2-oxovalerate

    
     2-Oxovaleric acid + Ethanol.
    
    • Impact: Acid alters reaction stoichiometry in sensitive condensations.

  • Enolization & Dimerization:

    
    -keto esters can undergo aldol-like self-condensation under basic conditions or prolonged storage.
    
  • Decarboxylation: Oxidative stress leads to butyric acid derivatives.

Visualization: Impurity & QC Workflow

The following diagram illustrates the decision logic for sourcing and validating these intermediates.

Oxovalerate_QC Raw Commercial Oxovalerate Source Visual Visual Inspection (Color/Turbidity) Raw->Visual Decision1 Pass Visual? Visual->Decision1 Assay Purity Assay (GC-FID or HPLC-UV) Decision2 Purity > 98%? Assay->Decision2 Decision1->Assay Clear/Yellow Oil Reject Reject / Return Decision1->Reject Turbid/Dark Distill Remediation: Vacuum Distillation Decision2->Distill No (90-97%) Use Release for Synthesis Decision2->Use Yes Decision2->Reject <90% Distill->Assay Re-test

Figure 1: Decision logic for accepting or remediating commercial oxovalerate intermediates.

Self-Validating Protocol: Purity Assessment

This protocol uses a "self-validating" internal standard approach to detect both the parent ester and the degradation product (free acid).

Method: Reverse-Phase HPLC with Acidic Mobile Phase

Objective: Quantify Ethyl 2-oxovalerate and detect 2-oxovaleric acid hydrolysis product.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q)

  • Phosphoric Acid (85%)

  • Internal Standard: Valerophenone (structurally similar, stable).

Chromatographic Conditions:

Parameter Setting
Column C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm

| Mobile Phase A | 0.1%


 in Water (Suppresses acid ionization) |
| Mobile Phase B  | Acetonitrile |
| Gradient  | 10% B to 90% B over 15 min |
| Flow Rate  | 1.0 mL/min |
| Detection  | UV @ 210 nm (carbonyl) and 254 nm |
| Temperature  | 30°C |
Step-by-Step Workflow
  • System Suitability Prep:

    • Prepare a standard mix containing Ethyl 2-oxovalerate (1 mg/mL) and Valerophenone (0.5 mg/mL) in Acetonitrile/Water (50:50).

    • Validation Check: Inject 5 times. RSD of area ratio must be < 2.0%. Tailing factor must be < 1.5.

  • Sample Preparation (Minimizing Hydrolysis):

    • Weigh 10 mg of sample into a dry volumetric flask.

    • Crucial Step: Dissolve immediately in pure Acetonitrile (aprotic solvent) first to arrest hydrolysis, then dilute to volume with water/buffer only immediately before injection.

    • Filter through 0.22 µm PTFE (hydrophobic) filter.

  • Data Analysis:

    • Ethyl 2-oxovalerate: Elutes ~8-10 min.

    • 2-Oxovaleric Acid: Elutes early (~2-3 min) due to polarity.

    • Calculation: Purity % = (Area_Analyte / Area_Total) × 100. (Correcting for Response Factors if reference standard is available).

Synthesis & Purification Strategies

When commercial sources fail to meet the >98% requirement, purification or de novo synthesis is necessary.

Purification of Commercial Stock
  • Vacuum Distillation: The most effective method for 2-oxovalerate esters.

    • Conditions: High vacuum (< 5 mmHg) is required to keep bath temperature below 100°C.

    • Caution: Avoid prolonged heating, which promotes polymerization.

  • Bisulfite Adduct Purification:

    • Form the sodium bisulfite adduct of the keto-ester (solid precipitate).

    • Wash the solid with ether to remove non-ketone impurities.

    • Regenerate the ketone using mild acid/base extraction.

Synthesis Route (High Purity)

For GMP applications, the Friedel-Crafts Acylation or Grignard routes are often replaced by the Oxalate Condensation method to avoid heavy metal contamination.

Reaction:



  • Advantage: Uses cheap, clean starting materials.

  • Control Point: The decarboxylation step must be controlled to prevent total hydrolysis to the acid.

References

  • National Center for Biotechnology Information. (2025). 2-Oxovaleric acid (CID 74563).[1] PubChem Compound Summary. Retrieved from [Link]

  • Shang, R., Fu, Y., Li, J. B., Zhang, S. L., Guo, Q. X., & Liu, L. (2009).[2] Synthesis of Aromatic Esters via Pd-Catalyzed Decarboxylative Coupling of Potassium Oxalate Monoesters with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(16), 5738-5739. Retrieved from [Link]

  • Organic Syntheses. (1943). Ethyl Ethoxalylpropionate.[3] Organic Syntheses, Coll. Vol. 2, p.272. Retrieved from [Link]

  • Riedel, S. L., et al. (2014). Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate). Applied Microbiology and Biotechnology. Retrieved from [Link]

Sources

Therapeutic Potential of 4-Chloro-3-fluorophenyl Derivatives in Drug Discovery

[1][2][3]

Executive Summary

In the landscape of modern medicinal chemistry, the 4-chloro-3-fluorophenyl moiety has emerged as a "privileged substructure." Far from being a trivial halogen substitution, this specific arrangement offers a unique balance of physicochemical properties that address common failure modes in drug discovery: metabolic instability, poor oral bioavailability, and off-target toxicity.

This guide analyzes the mechanistic rationale for deploying this scaffold, supported by case studies of clinical candidates like Ravoxertinib (GDC-0994) and JTT-305 . It provides actionable synthetic protocols and validation workflows, serving as a blueprint for incorporating this moiety into novel small-molecule inhibitors.

Medicinal Chemistry Rationale: The "Fluorine-Chlorine" Synergy

The simultaneous presence of chlorine at the para-position and fluorine at the meta-position creates a synergistic effect that optimizes ligand-protein interactions and ADME profiles.

Metabolic Blockade and Stability

A primary reason for incorporating the 3-fluoro group is to block metabolic "soft spots."

  • The Problem: A simple 4-chlorophenyl group is often susceptible to CYP450-mediated oxidation at the electron-rich 3-position (ortho to the chlorine).

  • The Solution: Fluorine, being highly electronegative and forming a strong C-F bond (approx. 116 kcal/mol), renders the 3-position resistant to oxidative attack without introducing the steric bulk of a methyl or chlorine group.

  • Outcome: This substitution pattern frequently extends half-life (

    
    ) and improves intrinsic clearance (
    
    
    ).[1]
Electronic Tuning and Sigma-Hole Interactions
  • Sigma-Hole Enhancement: The electron-withdrawing nature of the meta-fluorine atom pulls electron density away from the aromatic ring and the para-chlorine. This enhances the sigma-hole (a region of positive electrostatic potential) on the tip of the chlorine atom.

  • Binding Implication: A stronger sigma-hole facilitates more potent halogen bonding with backbone carbonyl oxygens or other nucleophilic residues in the target protein's binding pocket.

Physicochemical Properties (Table 1)
Property4-Chlorophenyl4-Chloro-3-fluorophenyl Impact
Van der Waals Radius ~180 ų~185 ų Minimal steric penalty; fits similar pockets.
Hammett Constant (

)
0.230.57 Significant electron withdrawal; lowers pKa of anilines.
Lipophilicity (

LogP)
Baseline+0.1 to +0.2 Slight increase; modulates membrane permeability.
Metabolic Liability High (C-3 oxidation)Low Blocks Phase I metabolism.

Case Studies in Clinical Development

Oncology: Ravoxertinib (GDC-0994)

Target: ERK1/2 Kinase (Extracellular Signal-Regulated Kinase) Rationale: The MAPK signaling pathway is frequently mutated in cancer. Upstream inhibitors (BRAF/MEK) often fail due to feedback loops. Direct ERK inhibition is the "final node" strategy.

  • Role of the Moiety: In GDC-0994, the 4-chloro-3-fluorophenyl group is critical for hydrophobic enclosure within the kinase ATP-binding pocket. The specific halogenation pattern optimizes potency (

    
     nM) while maintaining oral bioavailability.
    
Visualization: MAPK Signaling Pathway & Drug Intervention

MAPK_PathwayGrowthFactorGrowth FactorRTKRTK (Receptor)GrowthFactor->RTKRASRAS (GTPase)RTK->RASRAFRAF KinaseRAS->RAFActivationMEKMEK1/2RAF->MEKPhosphorylationERKERK1/2(Target of GDC-0994)MEK->ERKPhosphorylationTranscriptionTranscription Factors(c-Myc, Elk-1)ERK->TranscriptionTranslocationProliferationCell ProliferationTranscription->ProliferationInhibitorRavoxertinib(4-Cl-3-F-phenyl)Inhibitor->ERKInhibits

Figure 1: The MAPK signaling cascade illustrating the downstream intervention point of Ravoxertinib (GDC-0994).

Metabolic Disease: JTT-305

Target: Calcium-Sensing Receptor (CaSR) Antagonist (Calcilytic) Rationale: Used to stimulate transient parathyroid hormone (PTH) release for osteoporosis treatment. Optimization: Early naphthyl-based leads suffered from poor oral bioavailability. Replacement with the 4-chloro-3-fluorophenyl ring maintained receptor affinity while significantly improving the pharmacokinetic profile (solubility and metabolic stability).

Technical Protocols

Synthesis of 4-Chloro-3-fluorophenyl Urea Derivatives

Urea linkages are common in kinase inhibitors (e.g., Sorafenib analogs). This protocol describes the synthesis of a generic urea derivative using the isocyanate method, which is preferred for its high yield and cleanliness compared to phosgene routes.

Reagents:

  • 4-Chloro-3-fluoroaniline (CAS: 367-22-6)

  • Triphosgene (or CDI for a safer alternative)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (

    
    )
    

Step-by-Step Protocol:

  • Isocyanate Formation (In Situ):

    • Dissolve 4-chloro-3-fluoroaniline (1.0 eq) in anhydrous DCM under nitrogen atmosphere.

    • Cool to 0°C. Add Triethylamine (2.5 eq).

    • Slowly add Triphosgene (0.35 eq) dissolved in DCM. Caution: Generates phosgene in situ. Use a scrubber.

    • Stir at 0°C for 30 min, then warm to room temperature (RT) for 1 hour. Formation of the isocyanate can be monitored by IR (strong peak ~2270 cm⁻¹).

  • Urea Coupling:

    • Add the coupling amine (Partner Amine, 1.0 eq) directly to the isocyanate solution.

    • Stir at RT for 4–12 hours.

    • Observation: A precipitate often forms as the urea product is less soluble than the reagents.

  • Work-up & Purification:

    • Quench with water. Extract with EtOAc.[2]

    • Wash organic layer with 1N HCl (to remove unreacted aniline) and brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Validation Check:

  • 1H NMR (DMSO-d6): Look for the urea NH protons (singlets, typically

    
     8.5–9.5 ppm).
    
  • 19F NMR: Distinct multiplet for the fluorine atom (

    
     approx -110 to -120 ppm).
    
Experimental Workflow: Kinase Inhibition Assay

To validate the biological activity of the synthesized derivative.

Assay_WorkflowStep1Compound Prep(DMSO Serial Dilution)Step2Enzyme Mix(ERK1/2 + Substrate)Step1->Step2Step3ATP Addition(Start Reaction)Step2->Step3Step4Incubation(60 min @ RT)Step3->Step4Step5Detection(ADP-Glo / FRET)Step4->Step5Step6Data Analysis(Sigmoidal Fit -> IC50)Step5->Step6

Figure 2: Standard biochemical workflow for evaluating kinase inhibitory potency.

Future Outlook

The 4-chloro-3-fluorophenyl moiety is transitioning from a "optimization fix" to a primary design element. Future applications include:

  • Covalent Inhibitors: Utilizing the electron-deficient ring to tune the reactivity of adjacent acrylamide warheads (e.g., in EGFR inhibitors).

  • PROTACs: As a stable binding motif for E3 ligase ligands or the protein-of-interest warhead, where metabolic stability is crucial for the large chimeric molecule.

References

  • Discovery of Ravoxertinib (GDC-0994): Blake, J. F., et al. (2016). "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development."[3][4][5][6] Journal of Medicinal Chemistry. Link[3]

  • Metabolic Stability of Fluorinated Molecules: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Calcilytic JTT-305 Rationale: Shinina, Y., et al. (2009). "Characterization, selection, and development of an orally dosed drug polymorph from an enantiotropically related system." Journal of Pharmaceutical Sciences. Link

  • Urea Synthesis Protocols: Padiya, K. J., et al. (2012). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Current Medicinal Chemistry. Link

Technical Whitepaper: Advanced Synthesis Strategies for Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, optimization, and industrial considerations for Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate , a critical intermediate in the synthesis of SGLT2 inhibitors (such as Empagliflozin derivatives).

Executive Summary

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate (CAS Registry Number: Dependent on specific isomer, chemically defined herein) is a functionalized


-keto ester. It serves as a pivotal building block in the pharmaceutical industry, particularly for the construction of gliflozin-class drugs (SGLT2 inhibitors) used in type 2 diabetes management. Its core value lies in the 4-chloro-3-fluorophenyl  moiety, a pharmacophore optimized for metabolic stability and binding affinity, coupled with a reactive keto-ester tail that allows for facile cyclization or chain elongation.

This guide provides a comprehensive analysis of the dominant synthetic route: Friedel-Crafts Acylation followed by Fischer Esterification . We prioritize process safety, regioselective control, and scalability.

Retrosynthetic Analysis & Strategic Pathways

To design a robust synthesis, we must deconstruct the target molecule into commercially viable precursors.

Structural Deconstruction

The target molecule consists of two distinct domains:

  • The Aromatic Core: A 1-chloro-2-fluorobenzene ring.

  • The Aliphatic Chain: A 5-carbon chain containing a ketone (C5) and an ethyl ester (C1).

Disconnection Approach
  • Disconnection A (Acyl Bond): Breaking the bond between the aromatic ring and the carbonyl carbon suggests a Friedel-Crafts acylation.

    • Synthons:[1][2][3][4][5] 1-chloro-2-fluorobenzene (Nucleophile) + Glutaric Anhydride (Electrophile).

  • Disconnection B (Ester Bond): Breaking the ethyl ester suggests an esterification of the parent carboxylic acid.

    • Synthons:[1][2][3][4][5] 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid + Ethanol.

The Dominant Synthetic Route

Step 1: Regioselective Friedel-Crafts Acylation

This is the critical step determining the yield and purity of the scaffold. The reaction involves the electrophilic aromatic substitution (EAS) of 1-chloro-2-fluorobenzene.

  • Reagents: 1-Chloro-2-fluorobenzene, Glutaric Anhydride.

  • Catalyst: Aluminum Chloride (

    
    ) (Stoichiometric, typically 2.0–2.5 eq).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

The Regioselectivity Challenge

The starting material, 1-chloro-2-fluorobenzene, has two directing groups:

  • Fluorine (Pos 2): Ortho/Para director (Strong resonance activation, inductive deactivation).

  • Chlorine (Pos 1): Ortho/Para director (Weaker resonance activation).

Mechanism of Direction: Fluorine is the dominant director due to stronger back-donation of lone pair electrons.

  • Para to Fluorine is Position 5.[6]

  • Para to Chlorine is Position 4 (Blocked by steric hindrance of F and electronic conflict).

  • Result: The acyl group attacks Position 5 almost exclusively.

    • Structure Check: Attaching an acyl group at Position 5 of 1-chloro-2-fluorobenzene results in 1-acyl-4-chloro-3-fluorobenzene . This matches the target requirement.

Step 2: Fischer Esterification

The intermediate acid, 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid , is converted to the ethyl ester to improve solubility and lower the boiling point for purification.

  • Reagents: Ethanol (Excess, acts as solvent).

  • Catalyst: Sulfuric Acid (

    
    ) or p-Toluenesulfonic acid (pTSA).
    
  • Conditions: Reflux with water removal (Dean-Stark or molecular sieves) to drive equilibrium.

Visualization of Reaction Pathways[4]

The following diagram details the chemical workflow and the mechanistic flow of the synthesis.

SynthesisPath Start 1-Chloro-2-fluorobenzene (Starting Material) Complex Acylium Ion Complex Start->Complex DCM, 0-5°C Reagent1 Glutaric Anhydride + AlCl3 (2.2 eq) Reagent1->Complex Intermediate 5-(4-chloro-3-fluorophenyl)- 5-oxovaleric acid Complex->Intermediate Quench (HCl/Ice) Regioselective (Para to F) Product Ethyl 5-(4-chloro-3-fluorophenyl)- 5-oxovalerate (Target Ester) Intermediate->Product Esterification Reagent2 Ethanol + H2SO4 (Reflux) Reagent2->Product

Figure 1: Step-wise synthesis pathway from commercial starting materials to the target ethyl ester.

Detailed Experimental Protocols

The following protocols are derived from standard industrial practices for Friedel-Crafts acylations of halo-benzenes [1, 2].

Protocol A: Synthesis of the Acid Intermediate

Objective: Preparation of 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid.

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Connect a scrubber to the exhaust to neutralize HCl gas.

  • Catalyst Activation: Charge Dichloromethane (DCM, 400 mL) and Aluminum Chloride (

    
    , 66.7 g, 0.5 mol) . Cool to 0–5°C.
    
  • Anhydride Addition: Add Glutaric Anhydride (28.5 g, 0.25 mol) portion-wise. Stir for 30 mins until a homogenous complex forms.

  • Substrate Addition: Add 1-Chloro-2-fluorobenzene (32.6 g, 0.25 mol) dropwise over 45 minutes, maintaining temperature <10°C.

    • Note: The reaction is exothermic. Control addition rate to prevent thermal runaway.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours. Monitor via HPLC or TLC.

  • Quenching (Critical): Pour the reaction mixture slowly into a stirred mixture of Ice (500 g) and Conc. HCl (50 mL) .

    • Safety: Violent hydrolysis of excess

      
       occurs.
      
  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL). Combine organics and wash with Brine.

  • Extraction of Acid: Extract the organic layer with 10% NaOH solution . The product moves to the aqueous phase as the sodium salt.

  • Precipitation: Acidify the aqueous extract with HCl to pH 1–2. The solid acid precipitates. Filter, wash with water, and dry.[7]

    • Expected Yield: 85–90%.

Protocol B: Esterification to Ethyl Ester

Objective: Conversion to Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate.

  • Setup: 500 mL round-bottom flask with magnetic stirrer and reflux condenser.

  • Charging: Add Acid Intermediate (50 g) , Absolute Ethanol (250 mL) , and Conc.

    
     (2.5 mL) .
    
  • Reaction: Reflux (approx. 78°C) for 6–8 hours.

  • Workup: Concentrate ethanol under reduced pressure. Dilute residue with Ethyl Acetate (200 mL) and wash with saturated

    
     (to remove trace acid) and Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. The resulting oil can be distilled under high vacuum if high purity (>99%) is required.
    

Key Data & Specifications

ParameterSpecification / Value
Molecular Formula

Molecular Weight 272.70 g/mol
Appearance Colorless to pale yellow oil (solidifies upon cooling if pure)
Boiling Point ~180–185°C at 0.5 mmHg (Estimated)
Key impurity Regioisomer (3-chloro-2-fluoro isomer) - usually <2%
Storage Inert atmosphere, 2–8°C (Hydrolysis sensitive)

Process Optimization & Troubleshooting

Controlling Regioselectivity

The primary risk is the formation of isomers where acylation occurs para to the Chlorine rather than the Fluorine.

  • Solution: Use low temperatures (0°C) during the initial mixing. The activation energy for the para-F position is lower, so kinetic control favors the desired product.

  • Validation: Use

    
    -NMR to distinguish isomers. The desired product (ortho to acyl) will show a distinct shift compared to the meta-isomer.
    
Safety Considerations (E-E-A-T)
  • Aluminum Chloride: Highly hygroscopic and reacts violently with water. All equipment must be oven-dried.

  • HCl Evolution: The Friedel-Crafts reaction generates stoichiometric quantities of HCl gas. An alkaline scrubber (NaOH trap) is mandatory [3].

  • Solvent Choice: While Nitrobenzene is a classic solvent for FC acylation, it is toxic and difficult to remove. DCM is preferred for pharmaceutical intermediates due to ease of removal, despite lower boiling point.

Green Chemistry Alternatives

For industrial scale-up, replacing


 with Zeolites (e.g., H-Beta or H-Y zeolites) is an active area of research to minimize waste [4]. However, for high-yield synthesis of deactivated rings (like chloro-fluorobenzene), classical Lewis acids remain the standard.

References

  • Friedel-Crafts Acylation Mechanism & Scope

    • Source: Olah, G. A. (Ed.).[1][5][8] (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.

    • Relevance: Foundational text on the mechanism and catalyst selection for halo-benzene acyl
  • Synthesis of SGLT2 Inhibitor Intermediates (Patent)

    • Title: Synthesis method of Empagliflozin intermediate.[7][9]

    • Source: CN111138276A (and rel
    • URL:

    • Note: Describes the acylation of fluorobenzene derivatives with glutaric anhydride, providing the baseline conditions for the chloro-analog.
  • Industrial Handling of Aluminum Chloride: Source: Organization for Economic Co-operation and Development (OECD) SIDS. Relevance: Safety protocols for handling bulk Lewis acids in organic synthesis.
  • Zeolite Catalysis in Acylation

    • Title: Friedel-Crafts acylation of aromatic compounds with carboxylic acids over c
    • Source:Journal of C
    • URL:

Disclaimer: This guide is for research and educational purposes. All synthesis should be conducted in a controlled laboratory environment by qualified personnel.

Sources

An In-Depth Technical Guide to Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate: Synthesis, Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate, a keto-ester of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document outlines a predictive approach based on established chemical principles and data from structurally analogous compounds. The guide details a proposed synthetic pathway, purification protocols, and expected analytical characterizations, offering valuable insights for researchers and scientists in the field of drug development.

Introduction and Molecular Overview

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate belongs to the class of aryl keto-esters, which are recognized as important intermediates in the synthesis of complex organic molecules, including pharmaceuticals.[1] The presence of a halogenated phenyl ring, a ketone, and an ester functional group within the same molecule provides multiple points for chemical modification, making it a versatile scaffold for the development of novel therapeutic agents. The 4-chloro-3-fluorophenyl moiety is a common substituent in bioactive molecules, often modulating pharmacokinetic and pharmacodynamic properties.

Predicted Physicochemical Properties
PropertyPredicted Value/RangeBasis for Prediction
Melting Point Low-melting solid or high-boiling liquidBased on the physical state of the precursor acid and similar ethyl esters.
Boiling Point > 200 °C (at atmospheric pressure)Extrapolated from the boiling points of other aromatic keto-esters.
Molecular Weight 272.69 g/mol Calculated from the chemical formula: C13H14ClFO3.
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Insoluble in water.Typical solubility profile for ethyl esters of this size and polarity.
Synthesis and Purification

A robust and logical synthetic route to Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate involves a two-step process: a Friedel-Crafts acylation to synthesize the precursor keto-acid, followed by a Fischer esterification.

The precursor acid can be synthesized via a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with glutaric anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This reaction is a classic method for forming aryl ketones.

Diagram of the Synthetic Workflow for the Precursor Acid

G 1-chloro-2-fluorobenzene 1-chloro-2-fluorobenzene Reaction Reaction 1-chloro-2-fluorobenzene->Reaction Glutaric anhydride Glutaric anhydride Glutaric anhydride->Reaction AlCl3 AlCl3 AlCl3->Reaction Catalyst 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid Reaction->5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid Friedel-Crafts Acylation G Precursor_Acid 5-(4-chloro-3-fluorophenyl) -5-oxovaleric acid Reflux Reflux Precursor_Acid->Reflux Ethanol Ethanol Ethanol->Reflux Excess H2SO4 H2SO4 H2SO4->Reflux Catalyst Product_Ester Ethyl 5-(4-chloro-3-fluorophenyl) -5-oxovalerate Reflux->Product_Ester Fischer Esterification

Caption: Synthesis of the target ester via Fischer esterification.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid in an excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. [2][3]* C=O (ketone) stretch: A strong absorption band around 1680-1700 cm⁻¹.

  • C=O (ester) stretch: A strong absorption band around 1735-1750 cm⁻¹. [2]* C-O (ester) stretch: A strong absorption band in the region of 1000-1300 cm⁻¹. [2]* C-H (aromatic) stretch: Absorptions above 3000 cm⁻¹.

  • C-H (aliphatic) stretch: Absorptions below 3000 cm⁻¹.

  • ¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their connectivity. [4][5][6][7] * Aromatic protons: Signals in the downfield region (typically 7.0-8.0 ppm).

    • Ethyl group protons (-OCH₂CH₃): A quartet around 4.1 ppm (for the -CH₂- group) and a triplet around 1.2 ppm (for the -CH₃ group). [6] * Methylene protons of the valerate chain (-CH₂-): Multiple signals in the range of 2.0-3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

    • Carbonyl carbons (ketone and ester): Signals in the highly downfield region (170-200 ppm).

    • Aromatic carbons: Signals in the range of 120-140 ppm.

    • Ethyl group carbons (-OCH₂CH₃): Signals around 60 ppm (-CH₂-) and 14 ppm (-CH₃).

    • Methylene carbons of the valerate chain: Signals in the aliphatic region (20-40 ppm).

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. [8][9][10]* Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (272.69 g/mol ).

  • Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

  • Fragmentation: Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) and cleavage at the carbonyl groups. A characteristic fragment ion for ethyl esters is often observed at m/z = 88, corresponding to the McLafferty rearrangement product. [11]

Potential Applications in Drug Discovery

Aryl keto-esters are valuable precursors in the synthesis of a wide range of heterocyclic compounds with potential biological activities. The structural motifs present in Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate suggest its potential as an intermediate in the development of:

  • Anticancer agents: Many kinase inhibitors and other anticancer drugs contain substituted aromatic rings.

  • Anti-inflammatory agents: The oxovalerate moiety can be found in molecules that target inflammatory pathways. [1]* Antimicrobial agents: The combination of a halogenated aromatic ring and a flexible side chain could be explored for the development of new antibacterial or antifungal compounds.

Conclusion

While direct experimental data for Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate is scarce, this technical guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles and data from analogous compounds. The proposed synthetic route is practical and relies on well-understood reactions. The predicted analytical data serves as a reliable reference for researchers aiming to synthesize and characterize this compound. The versatile chemical nature of this molecule makes it a promising building block for the discovery of novel therapeutic agents.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Ricci, G., et al. (2011). Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users.
  • Zhang, J. I., et al. (2011). Direct detection of fatty acid ethyl esters using low temperature plasma (LTP)
  • Shi, S., et al. (2014). Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts from strains CB0 and CB2. Lipids in Health and Disease, 13, 163.
  • Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 35(12), 10-15.
  • Abayeh, O. J., et al. (2018). IR Spectrum of Ethyl ester (A) and soap (B). ResearchGate. Retrieved from [Link]

  • Nolin, C., & Jones, R. N. (1954). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: II. ETHYL ACETATE. Canadian Journal of Chemistry, 32(6), 543-550.
  • Christie, W. W. (n.d.). Mass Spectra of Alkyl Esters: Fatty Acid Ethyl Esters. The AOCS Lipid Library. Retrieved from [Link]

  • Biemann, K., Seibl, J., & Gapp, F. (1959). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society, 81(9), 2275-2276.
  • D'Amelia, R. P., et al. (2021). Nuclear magnetic resonance spectroscopic analysis of ethyl ester yield in the transesterification of vegetable oil: an accurate method for a truly quantitative analysis.
  • The Chemistry Tutor. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters [Video]. YouTube. Retrieved from [Link]

  • Knothe, G. (2019, July 23). Alkyl Esters Other than Methyl. AOCS. Retrieved from [Link]

  • Michigan State University. (n.d.). Spectroscopy Tutorial: Esters. MSU Department of Chemistry. Retrieved from [Link]

  • Gelbard, G., & Vielfaure-Joly, F. (2015). Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Energy & Fuels, 29(11), 7248-7255.
  • Clark, J. (2014). interpreting infra-red spectra. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • BYJU'S. (2019, January 23). Fischer Esterification Reaction. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2025).
  • Finar, I. L. (2025). First Example of the Preparation of Ethyl 4-Aryl-2-carboxymethyl-2-methyl-5-oxodihydrofuran-3-carboxylates Using the Baeyer-Villiger Reaction. Chemistry of Heterocyclic Compounds, 61(8), 1563-1565.
  • Davies, H. M. L., & Lian, Y. (2012). Synthesis of 5-Aryl Barbituric Acids by Rhodium(II)-Catalyzed Reactions of Arenes with Diazo Compounds. Organic Letters, 14(12), 3110-3113.
  • Jun, Y., & Raines, R. T. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Organic Letters, 23(8), 3110-3114.
  • Kumar, G. V., et al. (2019). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of the Serbian Chemical Society, 84(10), 1083-1093.
  • El-Sayed, N. N. E., et al. (2025).
  • Macmillan, D. W. C., et al. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Journal of the American Chemical Society, 145(18), 10049-10061.
  • Vostrikov, V. V., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 17, 2236-2244.
  • Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 263-270.

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 6-(4-chloro-3-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and cardiovascular applications.[1][2][3] This document provides a comprehensive, field-proven protocol for the synthesis of 6-(4-chloro-3-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one through the cyclocondensation of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate with hydrazine hydrate. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental guide, and present expected analytical data for product validation. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology for accessing this important class of heterocyclic compounds.

Scientific Foundation: The Chemistry of Pyridazinone Formation

The synthesis of 4,5-dihydropyridazin-3(2H)-ones from γ-keto acids or their corresponding esters is a classic and robust method in heterocyclic chemistry.[4] The reaction is a cyclocondensation, which involves the formation of a new ring system through the reaction of two functional groups with the elimination of a small molecule, in this case, water and ethanol.

Reaction Mechanism:

The reaction between the γ-ketoester, Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate, and a nucleophile like hydrazine proceeds via one of two primary pathways, often dictated by the reaction conditions.[5]

  • Hydrazone-First Pathway: The more nucleophilic nitrogen of hydrazine attacks the electrophilic ketone carbonyl, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the pyridazinone ring. Acidic conditions typically favor this pathway by protonating the ketone, making it more electrophilic.[5]

  • Hydrazide-First Pathway: Alternatively, the initial attack can occur at the ester carbonyl to form a hydrazide intermediate. Subsequent intramolecular cyclization involves the remaining -NH2 group of the hydrazide attacking the ketone carbonyl, followed by dehydration to yield the final product.

The general mechanism is illustrated below.

G start Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate + Hydrazine (H₂N-NH₂) hydrazone Hydrazone Intermediate start->hydrazone  Attack on Ketone (Acidic Conditions Favored) hydrazide Hydrazide Intermediate start->hydrazide Attack on Ester   product 6-(4-chloro-3-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one hydrazone->product Intramolecular Cyclization (-EtOH) hydrazide->product Intramolecular Cyclization (-H₂O)

Figure 1: Mechanistic pathways for pyridazinone formation.

Detailed Experimental Protocol

This protocol details the cyclization reaction to yield the target pyridazinone. The procedure is designed to be self-validating through clear checkpoints and robust purification methods.

Materials and Reagents
ReagentGradeSupplierCAS NumberNotes
Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate≥97% PurityCommercial(Not Available)The starting γ-ketoester.
Hydrazine Hydrate (N₂H₄·H₂O)64-65% SolutionSigma-Aldrich7803-57-8Toxic & Corrosive. Handle in a fume hood.
Ethanol (EtOH), Anhydrous≥99.5%Commercial64-17-5Reaction solvent.
Glacial Acetic Acid (AcOH)ACS Reagent, ≥99.7%Commercial64-19-7Used as a catalyst.
Deionized Water (DI H₂O)-In-house7732-18-5For work-up and recrystallization.
Saturated Sodium Bicarbonate (NaHCO₃)-In-house144-55-8For neutralization.
Ethyl Acetate (EtOAc)ACS ReagentCommercial141-78-6For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)-Commercial7487-88-9Drying agent.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

G start_end start_end process process analysis analysis product_node product_node start Start reagents 1. Combine Ketoester, Ethanol, and Acetic Acid start->reagents hydrazine 2. Add Hydrazine Hydrate Dropwise at Room Temp reagents->hydrazine reflux 3. Heat to Reflux (approx. 78°C) for 4-6 hours hydrazine->reflux monitor 4. Monitor Reaction by TLC reflux->monitor cool 5. Cool to Room Temperature and Concentrate monitor->cool Upon Completion workup 6. Aqueous Work-up: EtOAc/Water Extraction cool->workup purify 7. Purify by Recrystallization from Ethanol/Water workup->purify characterize 8. Characterize Product: NMR, IR, MS, MP purify->characterize product Final Product characterize->product

Figure 2: Experimental workflow for pyridazinone synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate (e.g., 10.0 g, 1.0 eq). Dissolve the starting material in anhydrous ethanol (50 mL). Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Scientist's Note: Ethanol is an excellent solvent for both the nonpolar starting material and the polar hydrazine. The small amount of acetic acid serves to activate the ketone carbonyl towards nucleophilic attack by the hydrazine, favoring the formation of the hydrazone intermediate.[5]

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1.2 eq) to the stirring solution at room temperature. An exotherm may be observed.

    • Safety Precaution: Hydrazine hydrate is highly toxic and corrosive. This step must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

    • Scientist's Note: Heating the reaction provides the necessary activation energy for the intramolecular cyclization and subsequent elimination of ethanol. The reaction progress should be monitored to avoid prolonged heating, which can lead to side product formation.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate). The disappearance of the starting ketoester spot indicates the reaction is nearing completion.

  • Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add ethyl acetate (50 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel. d. Wash the organic layer sequentially with DI water (2 x 30 mL) and saturated sodium bicarbonate solution (1 x 30 mL) to remove any remaining acetic acid and water-soluble impurities. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: a. The crude solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol. b. Slowly add DI water dropwise until the solution becomes cloudy (the cloud point). c. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Characterization and Expected Results

The final product, 6-(4-chloro-3-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one, should be a white to off-white solid. Proper characterization is essential for structure confirmation and purity assessment.

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 75-85%
Melting Point To be determined experimentally (typically >150 °C for similar structures)
FT-IR (ATR, cm⁻¹) ~3200 (N-H stretch), ~3080 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1650 (C=O, amide stretch) , ~1600 (C=N stretch).[6][7]
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons (multiplets, ~7.5-7.9 ppm), Pyridazinone N-H (singlet, ~11-12 ppm, exchangeable with D₂O), Aliphatic protons (-CH₂-CH₂-, triplets, ~2.5-3.0 ppm).[6][8]
¹³C NMR (DMSO-d₆, δ ppm) Carbonyl carbon (~160-170 ppm), Aromatic carbons (~115-160 ppm, showing C-F coupling), Aliphatic carbons (~20-30 ppm).[6][8]
Mass Spec (ESI-HRMS) Calculated for C₁₀H₈ClFN₂O [M+H]⁺. The observed mass should be within ±5 ppm of the calculated mass. The isotopic pattern for one chlorine atom (M, M+2 in ~3:1 ratio) should be visible.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive starting material, insufficient heating.Check the purity of the ketoester. Ensure the reaction is maintained at a consistent reflux temperature. Increase reaction time and monitor by TLC. Add more catalyst if necessary.
Low Yield Incomplete reaction, loss during work-up or purification.Ensure the reaction goes to completion. Be careful during extractions to avoid loss. Optimize the recrystallization solvent system to minimize product solubility in the mother liquor.
Impure Product Incomplete reaction, side product formation.If recrystallization is insufficient, purify the product using silica gel column chromatography with an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient).
Oily Product Presence of residual solvent or impurities.Ensure the product is thoroughly dried under vacuum. If it remains an oil, attempt purification by column chromatography.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 6-(4-chloro-3-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one. By understanding the underlying chemical mechanism and following the detailed experimental and purification steps, researchers can reliably access this valuable heterocyclic scaffold. The provided characterization data serves as a benchmark for validating the successful synthesis of the target compound, enabling its use in further research and drug development endeavors.

References

  • A. A. Siddiqui, M. Asif, M. S. Yar, et al. "Cyclocondensation reactions of a bifunctional monomer bearing a nucleophilic hydrazine and electrophilic ketoester pair." RSC Advances, 2017. [Online]. Available: [Link]

  • S. K. Sahu, M. Asif, M. I. Azam. "A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues." Indo Global Journal of Pharmaceutical Sciences, 2015. [Online]. Available: [Link]

  • J. C. Estevez, M. D. C. Garcia, M. I. Cadavid. "Synthesis and chemistry of pyridazin-3(2H)-ones." ScienceDirect, 2014. [Online]. Available: [Link]

  • A. A. Al-Amiery, Y. K. Al-Majedy, A. A. H. Kadhum. "Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives." MDPI, 2023. [Online]. Available: [Link]

  • T. R. Cetin, F. S. G. Kocyigit, Z. A. Kaplancikli. "Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors." MDPI, 2022. [Online]. Available: [Link]

  • L. S. Li, Y. Zhou, J. Zhao, et al. "Synthesis of New Pyridazinone Derivatives: 2,6-Disubstituted 5-Hydroxy-3(2H)-pyridazinone-4-carboxylic Acid Ethyl Esters." ResearchGate, 2000. [Online]. Available: [Link]

  • S. A. Hovakimyan, A. V. Babakhanyan, V. S. Voskanyan, et al. "SYNTHESIS OF PYRIDAZINONE DERIVATIVES." Chemistry of Heterocyclic Compounds, 2004. [Online]. Available: [Link]

  • A. M. G. Slawinska, K. J. Slawinski, D. A. S. B. M. S. K. "Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors." PMC, 2023. [Online]. Available: [Link]

  • A. M. G. Slawinska, K. J. Slawinski, A. Czylkowska. "Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies." MDPI, 2024. [Online]. Available: [Link]

  • V. T. Kamble, A. S. Sawant, S. S. Kamble, et al. "Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents." PubMed, 2015. [Online]. Available: [Link]

  • A. A. El-Khamry, M. G. El-Bardissy, M. I. El-Zahar. "Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities." ResearchGate, 1996. [Online]. Available: [Link]

  • M. Asif. "Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction." International Journal of ChemTech Research, 2010. [Online]. Available: [Link]

  • Y. Boukharsa, M. Asif, A. A. O. Abeidi. "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture." SciSpace, 2021. [Online]. Available: [Link]

  • T. R. Cetin, F. S. G. Kocyigit, Z. A. Kaplancikli. "Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors." MDPI, 2022. [Online]. Available: [Link]

Sources

Application Note: Wolff-Kishner Reduction of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate

[1]

Part 1: Abstract & Scope

This application note details the protocol for the deoxygenation of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate using the Huang-Minlon modification of the Wolff-Kishner reduction.

Critical Reaction Characteristic: Researchers must note that the standard Wolff-Kishner conditions (strong base, high temperature, aqueous medium) will inevitably hydrolyze the ethyl ester moiety.[1] Therefore, this protocol describes the synthesis of 5-(4-chloro-3-fluorophenyl)valeric acid . If the ethyl ester is the required final product, a subsequent re-esterification step is mandatory.[1]

Target Transformation
  • Substrate: Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate[1]

  • Product: 5-(4-chloro-3-fluorophenyl)valeric acid[1]

  • Method: Huang-Minlon Modification (Hydrazine hydrate / KOH / Diethylene Glycol)[1][2]

Part 2: Chemical Logic & Mechanistic Insight[1]

Reaction Scheme & Pathway

The transformation proceeds through two concurrent pathways: the reduction of the ketone to a methylene group and the saponification of the ester to a carboxylate salt.[1]

ReactionSchemeFigure 1: Reaction pathway showing simultaneous reduction and ester hydrolysis.SubstrateEthyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerateHydrazoneHydrazone Intermediate(Transient)Substrate->HydrazoneNH2NH2·H2OReflux (100°C)SaltPotassium 5-(4-chloro-3-fluorophenyl)valerate (Salt)Hydrazone->SaltKOH, DEG200°C, -N2-EtOH (Hydrolysis)Product5-(4-chloro-3-fluorophenyl)valeric acidSalt->ProductWorkupHCl (pH < 2)

[1]

Mechanistic Causality[1]
  • Hydrazone Formation: The ketone reacts with hydrazine to form the hydrazone.[1][2][3][4][5] This equilibrium is driven by the removal of water.[1]

  • Base-Promoted Decomposition: At high temperatures (

    
    ), the hydrazone undergoes deprotonation by the base (KOH), followed by the expulsion of nitrogen gas (
    
    
    ). This is the driving force of the reaction and is irreversible.[1]
  • Halogen Stability: The 3-fluoro-4-chlorophenyl moiety is generally stable under these conditions. However, the presence of the fluorine atom requires careful temperature control; extreme overheating (

    
    ) could theoretically risk nucleophilic aromatic substitution (
    
    
    ) by hydroxide, though this is rare without strong electron-withdrawing groups in the ortho/para positions.

Part 3: Experimental Protocol

Reagents & Equipment
ReagentSpecificationRole
Substrate Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerateStarting Material
Hydrazine Hydrate 80-85% solution in waterReducing Agent
Potassium Hydroxide (KOH) Pellets (85%+)Base Catalyst
Diethylene Glycol (DEG) Reagent Grade (BP: 245°C)High-boiling Solvent
Hydrochloric Acid 6N or ConcentratedWorkup (Acidification)

Equipment:

  • 3-Neck Round Bottom Flask (RBF)[1]

  • Dean-Stark trap (optional but recommended for water removal) or Distillation setup[1]

  • Reflux Condenser[1][6]

  • Internal Thermometer (Critical range: 100°C – 220°C)[1]

  • Oil bath or Heating Mantle with sand bath[1]

Step-by-Step Procedure (Huang-Minlon Modification)
Phase 1: Hydrazone Formation[1][4]
  • Charge: In a 3-neck RBF equipped with a thermometer and a reflux condenser, dissolve 10.0 mmol of the substrate in 15 mL of Diethylene Glycol (DEG) .

  • Add Reagents: Add 40.0 mmol (4 equiv) of Hydrazine Hydrate and 40.0 mmol (4 equiv) of KOH pellets.

    • Note: The excess hydrazine drives the equilibrium toward the hydrazone.[1] The KOH will initiate ester hydrolysis immediately upon heating.[1]

  • Initial Reflux: Heat the mixture to 100–110°C and reflux gently for 1 hour .

    • Observation: The solid KOH will dissolve, and the solution may turn yellow/orange.[1]

Phase 2: Water Removal & Temperature Ramp[1]
  • Distillation: Replace the reflux condenser with a distillation head (or use a Dean-Stark trap).

  • Ramp: Slowly raise the bath temperature. Distill off the water and excess hydrazine until the internal temperature of the reaction mixture reaches 195–200°C .

    • Critical Control Point: Do not exceed 210°C to protect the aryl-fluoride bond.[1]

    • Why? The reaction requires high temperature to effect the Wolff-Kishner reduction (

      
       loss).[1][5] Water limits the boiling point to ~100°C; removing it allows the DEG to reach its boiling point.[1]
      
Phase 3: Reduction (Nitrogen Evolution)[1]
  • High-Temp Reflux: Once the internal temperature is ~200°C, switch back to reflux configuration.

  • Hold: Maintain at 195–200°C for 3–4 hours .

    • Observation: Gas evolution (

      
      ) should be visible.[1]
      
  • Monitor: Check progress via HPLC or TLC (Note: The intermediate hydrazone may be visible; the product is the carboxylic acid).[1]

Phase 4: Workup & Isolation[1]
  • Cool: Allow the reaction mixture to cool to room temperature.

  • Dilute: Add 50 mL of water . The mixture will be homogeneous (containing the potassium salt of the product).[1]

  • Wash (Optional): Extract once with 15 mL of Ethyl Acetate to remove any non-acidic impurities (unreacted hydrazone or neutral byproducts).[1] Discard this organic layer.

  • Acidify: Cool the aqueous layer in an ice bath. Slowly add 6N HCl with stirring until pH

    
     1–2.
    
    • Observation: The product, 5-(4-chloro-3-fluorophenyl)valeric acid , should precipitate as a solid or oil out.[1]

  • Extract: Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL) .

  • Dry & Concentrate: Wash the combined organics with brine, dry over

    
    , filter, and concentrate under reduced pressure.
    
Workflow Visualization

WorkflowFigure 2: Operational workflow for the Huang-Minlon reduction.StartStart: Keto-Ester SubstrateMixAdd NH2NH2, KOH, DEGStart->MixReflux1Reflux @ 110°C (1h)Hydrazone FormationMix->Reflux1DistillDistill off H2O/HydrazineRamp to 200°CReflux1->DistillReflux2Reflux @ 200°C (3-4h)N2 EvolutionDistill->Reflux2CoolDiluteCool & Dilute with H2OReflux2->CoolDiluteAcidifyAcidify with HCl to pH 1CoolDilute->AcidifyExtractExtract w/ EtOAc -> Dry -> Conc.Acidify->ExtractEndIsolate Valeric Acid ProductExtract->End

Part 4: Process Control & Troubleshooting

Analytical Monitoring
MethodParameterTarget Criteria
TLC Mobile Phase50% EtOAc / 50% Hexane + 1% Acetic Acid (for the acid product)
HPLC DetectionUV @ 254 nm (Aryl ring absorption)
NMR

Signal
Disappearance of Ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).[1] Appearance of broad COOH singlet (~11-12 ppm).[1]
Troubleshooting Guide
  • Issue: Incomplete Reduction (Ketone remains).

    • Cause: Temperature did not reach 195°C due to residual water.[1]

    • Fix: Distill more rigorously; ensure the thermometer is in the liquid.

  • Issue: Low Yield / "Tar" formation.

    • Cause: Thermal decomposition or polymerization.[1]

    • Fix: Ensure efficient stirring to prevent hot spots. Do not exceed 210°C.[1][4][7]

  • Issue: Need the Ester Product.

    • Solution: Do not attempt W-K on the ester if you cannot accept hydrolysis.[1]

    • Workaround: Perform the reduction as described to get the acid, then reflux in Ethanol with catalytic

      
       (Fischer Esterification) to regenerate the ethyl ester.
      

Part 5: References

  • Original Methodology: Huang-Minlon.[1][2][8][3][4][7] "Reduction of Steroid Ketones and other Carbonyl Compounds by Modified Wolff-Kishner Method." Journal of the American Chemical Society, vol. 71, no.[8] 10, 1949, pp. 3301–3303.[1] Link[1]

  • General Review: Todd, D. "The Wolff-Kishner Reduction."[1][2][8][3][4][5][7][9][10] Organic Reactions, vol. 4, 1948, pp. 378.[1] Link[1]

  • Mechanistic Detail: Szmant, H. H. "The Mechanism of the Wolff-Kishner Reduction, Elimination, and Isomerization." Angewandte Chemie International Edition, vol. 7, no. 2, 1968, pp. 120-128.[1] Link[1]

  • Process Safety: "Hydrazine Hydrate Safety Data Sheet." Sigma-Aldrich.[1] Link[1]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Acylation of 1-Chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenge of regioselectivity in the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene (also known as m-chlorofluorobenzene).

Case ID: FC-REGIO-4C3F Status: Active Analyst: Senior Application Scientist

Problem Diagnosis: The "Electronic vs. Steric" Conflict

Users typically encounter low regioselectivity (e.g., product ratios near 60:40 or 70:30) because this substrate presents a direct conflict between electronic directing effects and steric hindrance .

The Substrate Profile[1][2]
  • Substrate: 1-Chloro-3-fluorobenzene.[1][2][3]

  • Target Reaction: Friedel-Crafts Acetylation (Acetyl Chloride / AlCl₃).[4]

  • Competing Sites:

    • Position 4 (Para to Fluorine): Electronically favored.

    • Position 6 (Para to Chlorine): Sterically favored.

The Mechanism of Failure

Fluorine is a potent ortho/para director due to strong resonance donation (


), despite its inductive withdrawal (

). Chlorine is also an ortho/para director but has a weaker resonance effect.
  • Electronic Driver: The reaction "wants" to proceed Para to Fluorine (Position 4).

  • Steric Barrier: Position 4 is Ortho to Chlorine (a bulky halogen).

  • Steric Alternative: Position 6 is Ortho to Fluorine (a small halogen).

Consequently, the reaction splits between the Electronic Product (Isomer A) and the Steric Product (Isomer B), leading to yield loss and purification difficulties.

G Substrate 1-Chloro-3-fluorobenzene (Substrate) TS_Electronic Transition State A (Attack at Pos 4) Substrate->TS_Electronic Electronic Preference (+R of F >> Cl) TS_Steric Transition State B (Attack at Pos 6) Substrate->TS_Steric Steric Preference (F is smaller than Cl) Product_A Isomer A (Major) 1-(2-chloro-4-fluorophenyl)ethanone (Para to F, Ortho to Cl) TS_Electronic->Product_A Kinetic Product Conflict CONFLICT: Pos 4 is electronically favored but sterically hindered by Cl. TS_Electronic->Conflict Product_B Isomer B (Minor/Target) 1-(4-chloro-2-fluorophenyl)ethanone (Para to Cl, Ortho to F) TS_Steric->Product_B Steric Product

Figure 1: Mechanistic pathway illustrating the competition between electronic directing effects (favoring Pos 4) and steric factors (favoring Pos 6).

Troubleshooting Guide (FAQ)

Q1: I need the "Para-to-Chlorine" isomer (Isomer B) for a drug intermediate. Why is it the minor product?

A: You are fighting thermodynamics. Fluorine’s resonance overlap (


) with the benzene ring is significantly stronger than Chlorine’s (

). Therefore, the carbocation intermediate formed by attack para to Fluorine is more stable, making Isomer A the dominant kinetic product.
  • Corrective Action: You cannot easily flip the electronics. However, you can enhance the steric penalty at Position 4 to push the reaction toward Position 6 (Isomer B).

    • Switch Acylating Agent: If possible, use a bulkier electrophile (e.g., anhydride vs. acid chloride) or a bulkier Lewis Acid complex.

    • Solvent Selection: Use a solvent that forms a bulky complex with the acylium ion (e.g., Nitrobenzene).

Q2: My GC/HPLC shows a 65:35 mixture. How can I improve the ratio?

A: Regioselectivity in this system is highly sensitive to temperature and solvent polarity .

VariableEffect on RegioselectivityRecommendation
Temperature Low temp (<0°C) favors the Electronic Product (A) . High temp (>40°C) increases the Steric Product (B) but risks polymerization.For Isomer A: Run at -10°C to 0°C.For Isomer B: Run at 25°C - 40°C.
Solvent DCM/CS₂ (Non-polar): Tight ion pairing; maximizes steric sensitivity (favors B slightly more).Nitrobenzene (Polar): Separates ion pairs; maximizes electronic control (favors A).For Isomer B: Use DCM or 1,2-DCE.For Isomer A: Use Nitrobenzene.
Catalyst AlCl₃: Standard, high activity.Zeolites (e.g., H-Beta): Shape-selective. Can impose steric constraints that favor the linear/less hindered isomer (B).Advanced: Test Zeolite H-Beta or HY if AlCl₃ fails to give desired selectivity.
Q3: I am seeing "polymere" or black tar. What is happening?

A: This is likely Friedel-Crafts polymerization or decomposition due to moisture.

  • Cause: 1-chloro-3-fluorobenzene is deactivated.[5] Users often overheat the reaction to force conversion, leading to degradation.

  • Fix:

    • Ensure strictly anhydrous conditions (moisture kills the catalyst, requiring more heat, causing tar).

    • Do not exceed 50°C. If conversion is low, add more catalyst (1.2 - 1.5 eq) rather than heat.

Optimized Experimental Protocols

Protocol A: Maximizing Isomer A (Electronic Control)

Target: 1-(2-chloro-4-fluorophenyl)ethanone

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Solvent: Nitrobenzene (stabilizes the transition state, favoring the electronic path).

  • Reagents:

    • 1-Chloro-3-fluorobenzene (1.0 eq)

    • Acetyl Chloride (1.1 eq)

    • 
       (1.2 eq)
      
  • Procedure:

    • Dissolve

      
       in nitrobenzene at 0°C.
      
    • Add Acetyl Chloride dropwise.[4] Stir 15 min to form the acylium complex.

    • Add substrate slowly at -5°C to 0°C .

    • Stir at 0°C for 4 hours. Do not warm to RT unless conversion is <50%.

  • Workup: Quench into ice/HCl. Extract with DCM.

Protocol B: Maximizing Isomer B (Steric Control)

Target: 1-(4-chloro-2-fluorophenyl)ethanone

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

  • Procedure:

    • Suspend

      
       (1.5 eq) in DCM.
      
    • Add Acetyl Chloride (1.2 eq) at RT.

    • Add substrate at Room Temperature (20–25°C) .

    • Optional: Reflux gently (40°C) if using DCM to push the thermodynamic equilibrium, though FC acylation is typically irreversible.

  • Purification: The isomers have slightly different boiling points and polarities.

    • Separation: Use fractional distillation under high vacuum or column chromatography (Silica, Hexane/EtOAc gradient). Isomer B (less polar due to shielding) often elutes first.

Analytical Verification

Do not rely solely on GC-MS, as the mass spectra of isomers are nearly identical.

  • 
     NMR:  The definitive method.
    
    • Isomer A (Para to F): Fluorine is flanked by two protons. The coupling pattern is a triplet of doublets (or similar complex multiplet depending on field strength).

    • Isomer B (Ortho to F): Fluorine is flanked by the Acetyl group and a proton. The chemical shift will be significantly deshielded (shifted downfield) due to the proximity of the carbonyl oxygen (anisotropic effect).

  • 
     NMR:  Look for the splitting of the proton between the halogens.
    
    • In Isomer A, the proton at Pos 3 is a doublet of doublets (

      
       and 
      
      
      
      ).
    • In Isomer B, the proton at Pos 5 is a triplet (approx) or dd.

References

  • BenchChem. Synthesis of Pharmaceutical Intermediates from 4'-Chloro-3'-fluoroacetophenone. (Application Note discussing the utility of the Isomer B derivative).

  • Master Organic Chemistry. Friedel-Crafts Acylation: Mechanism and Regioselectivity. (General mechanistic grounding for electronic vs steric effects).

  • Sigma-Aldrich. Friedel–Crafts Acylation Technical Bulletin. (Catalyst handling and solvent effects).[6][4][7]

  • PubChem. 1-Chloro-3-fluorobenzene Compound Summary. (Physical properties and safety data).

Sources

Technical Support Center: Purification of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate via recrystallization. We will move beyond simple protocols to explain the underlying chemical principles that govern solvent selection and troubleshooting, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs): Solvent Selection & Strategy

This section addresses the critical first step in any successful recrystallization: choosing the right solvent system. The molecular structure of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate dictates its solubility behavior. The molecule possesses a polar aromatic ketone group, a moderately polar ethyl ester, and a non-polar halogenated phenyl ring, suggesting that both single and mixed-solvent systems could be effective.

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent should exhibit a steep solubility curve: the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1] This differential solubility is the fundamental principle that allows for the separation of the desired compound from impurities.[1] Additionally, the chosen solvent should:

  • Not react with the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Either dissolve impurities completely at all temperatures or not at all, allowing for their removal by filtration.

Q2: Which single solvents are the most promising starting points?

Given the compound's functional groups, a logical starting point is to test solvents with similar polarities.[2]

  • Alcohols (Ethanol, Isopropanol): These solvents are polar and are often effective for recrystallizing aromatic compounds.[3] Ethanol, in particular, is a common choice for compounds containing ester and ketone functionalities.

  • Ketones (Acetone): The principle of "like dissolves like" suggests acetone could be a good candidate due to the ketone moiety in the target molecule.[2]

  • Esters (Ethyl Acetate): Ethyl acetate is another excellent choice, matching the ester functional group and having a good balance of polarity.

Q3: When is a mixed-solvent system necessary and how does it work?

A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[4] This technique, also known as multi-solvent recrystallization, uses two miscible solvents with different polarities:

  • A "solvent" in which the compound is highly soluble.

  • An "anti-solvent" in which the compound is poorly soluble.[5]

The process involves dissolving the compound in a minimum amount of the hot "solvent," followed by the careful addition of the "anti-solvent" until the solution becomes faintly cloudy (the saturation point). A small addition of the "solvent" clarifies the solution, which is then cooled slowly to induce crystallization.[1][4]

Q4: What are some recommended mixed-solvent pairs for this compound?

Effective pairs typically combine a polar solvent with a non-polar one. Based on the compound's structure, the following systems are recommended for screening:

  • Ethanol / Water: A classic polar protic/polar protic pair.

  • Ethyl Acetate / Hexane (or Heptane): A highly effective mid-polarity/non-polar pair for a wide range of organic compounds.[2][5]

  • Acetone / Hexane (or Heptane): Similar to the above, leveraging the solubilizing power of acetone.[2]

  • Toluene / Hexane (or Heptane): This pair is useful if aromatic interactions are key to solubilization, with hexane acting as the anti-solvent.[5]

Experimental Protocols & Workflow

The following protocols provide detailed, step-by-step methodologies for both single and mixed-solvent recrystallization.

Recrystallization Workflow Diagram

G General Recrystallization Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation Start Start with Impure Solid SelectSolvent Select Solvent System (Single or Mixed) Start->SelectSolvent AddSolvent Add Minimum Amount of Hot Solvent SelectSolvent->AddSolvent Heat Heat to Dissolve AddSolvent->Heat InsolubleCheck Insoluble Impurities Present? Heat->InsolubleCheck Clear Solution HotFilter Perform Hot Filtration InsolubleCheck->HotFilter Yes Cool Cool Slowly to Induce Crystallization InsolubleCheck->Cool No HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Decision and process flow for recrystallization.

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
  • Dissolution: Place the crude Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate in an Erlenmeyer flask. Add a small volume of ethanol and heat the mixture to a gentle boil using a hot plate. Continue adding hot ethanol in small portions until the solid has just dissolved completely. Avoid adding an excess of solvent to ensure a good yield.[3]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.[4]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethyl Acetate/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethyl acetate.

  • Anti-Solvent Addition: While keeping the solution hot, add hexane dropwise while swirling. Continue adding hexane until a persistent cloudiness is observed.[4]

  • Clarification: Add a few drops of hot ethyl acetate, just enough to redissolve the precipitate and make the solution clear again.[4]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethyl acetate/hexane mixture.

  • Drying: Dry the purified product thoroughly under vacuum.

Troubleshooting Guide

Q: My compound has "oiled out" as a liquid instead of forming crystals. What went wrong and how do I fix it?

A: Oiling out occurs when the solute's melting point is lower than the temperature at which the solution becomes saturated.[4] It can also be caused by cooling the solution too rapidly or using a solution that is too concentrated.

  • Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation temperature and then allow the solution to cool much more slowly.[4]

  • Solution 2: Try a different solvent or solvent system with a lower boiling point.

Q: The solution is cold, but no crystals have formed. What should I do?

A: Crystallization sometimes requires an initial energy barrier to be overcome for nucleation to begin.

  • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1][3]

  • Solution 2 (Seeding): If you have a pure crystal of the compound, add a single, tiny "seed crystal" to the solution. This will act as a template for further crystallization.[1]

  • Solution 3 (Concentration): If too much solvent was added, you can gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again.

Q: My final yield is very low. How can I improve it?

A: Low yield is typically caused by using too much solvent during the dissolution step or by incomplete crystallization.

  • Solution 1: Ensure you are using the absolute minimum amount of hot solvent required for dissolution.

  • Solution 2: After collecting the first crop of crystals, the remaining solution (mother liquor) can be concentrated by boiling off some of the solvent and cooling again to obtain a second, often less pure, crop of crystals.

  • Solution 3: Ensure the solution has been cooled for a sufficient amount of time at a low enough temperature to maximize precipitation.

Solvent Data Summary

The table below provides key data for the suggested recrystallization solvents. This information is critical for experimental planning and safety assessment.

SolventBoiling Point (°C)Density (g/mL)Polarity (Dielectric Constant)Safety Notes
Ethanol 78.50.78924.6Flammable liquid
Isopropanol 82.50.78519.9Flammable liquid, eye irritant
Acetone 56.00.78521.0Highly flammable, eye irritant
Ethyl Acetate 77.00.8956.0Flammable liquid, eye irritant
Toluene 110.60.8652.38Flammable liquid, health hazard
Hexane 69.00.6551.88Highly flammable, health hazard
Water 100.01.00080.1Non-flammable

Data sourced from Common Solvents Used in Organic Chemistry: Table of Properties.[6]

References

  • Recrystallization. (n.d.). In LibreTexts Chemistry. Retrieved from [Link]

  • Recrystallisation. (n.d.). In University of Calgary, Department of Chemistry. Retrieved from [Link]

  • Tips and Tricks: Recrystallization. (n.d.). In University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Aluminum Chloride Waste Reduction in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for professionals engaged in large-scale chemical synthesis. This guide provides in-depth, field-proven insights into minimizing aluminum chloride (AlCl₃) waste, a persistent challenge in many industrial processes, particularly Friedel-Crafts reactions. Our goal is to move beyond simple protocols and equip you with the foundational knowledge to troubleshoot, optimize, and innovate within your own experimental contexts.

This center is structured as a series of question-and-answer modules, addressing the most common issues encountered by researchers and process chemists.

Part 1: Frequently Asked Questions - The Root of the Problem

This section addresses fundamental questions regarding why AlCl₃ generates significant waste and the core principles behind its use.

Q1: Why do Friedel-Crafts acylations, in particular, require stoichiometric or even excess amounts of AlCl₃, leading to so much waste?

A: This is a crucial starting point. Unlike Friedel-Crafts alkylations where AlCl₃ can often be used in catalytic amounts, acylations necessitate a stoichiometric quantity due to strong product inhibition. The resulting aryl ketone product is a Lewis base that forms a stable, deactivated complex with the Lewis acid AlCl₃.[1][2] This complexation effectively removes the AlCl₃ from the catalytic cycle. Therefore, at least one molar equivalent of AlCl₃ is required for each carbonyl group in the acylating agent to drive the reaction to completion.[3] Using excess AlCl₃ is a common practice to ensure high conversion, but it directly contributes to a larger waste stream.

Here is a visualization of the catalyst sequestration process:

G cluster_0 Catalyst Activation cluster_1 Electrophilic Aromatic Substitution cluster_2 Product Formation & Catalyst Sequestration AcylChloride Acyl Chloride (R-CO-Cl) Acylium Acylium Ion [R-CO]⁺[AlCl₄]⁻ AcylChloride->Acylium + AlCl₃ AlCl3_1 AlCl₃ Arene Aromatic Ring KetoneComplex Intermediate Complex Arene->KetoneComplex + Acylium Ion KetoneProduct Aryl Ketone Product KetoneComplex->KetoneProduct - H⁺ DeactivatedComplex Deactivated Product-Catalyst Complex KetoneProduct->DeactivatedComplex + AlCl₃ caption Fig 1. AlCl₃ Sequestration in Friedel-Crafts Acylation. G cluster_recovery Non-Aqueous Recovery Path Start Reaction Complete. Contains Product-AlCl₃ Complex & Sludge Decision Was an Aqueous Work-up Performed? Start->Decision Aqueous YES: Irreversible Hydrolysis. AlCl₃ is lost. Focus on waste treatment. Decision->Aqueous Yes NonAqueous NO: Recovery is Possible. Decision->NonAqueous No Hydrolysis Controlled Hydrolysis of HCl-stripped sludge NonAqueous->Hydrolysis Separation Gravity Settling to Separate Aqueous & Organic Phases Hydrolysis->Separation Purification Filtration & Ion Exchange to Purify Aqueous AlCl₃ Separation->Purification Result Recovered Aqueous AlCl₃ Solution Purification->Result caption Fig 2. Decision workflow for AlCl₃ recovery.

Fig 2. Decision workflow for AlCl₃ recovery.

Protocol: General Method for Recovery of Aqueous AlCl₃ from Spent Catalyst Sludge

This protocol is a conceptual guide based on industrial processes and should be adapted and optimized for specific reaction systems. [4]

  • Sludge Separation: After the reaction, if a distinct sludge phase has formed, separate it from the liquid organic phase.

  • HCl Stripping (Optional but Recommended): Contact the sludge with an inert gas (e.g., nitrogen) at elevated temperatures to remove dissolved HCl. [4]This reduces the corrosivity of subsequent streams.

  • Controlled Hydrolysis: Cautiously add the HCl-stripped sludge to a controlled amount of water. The goal is to hydrolyze the complex and dissolve the AlCl₃ without a violent, uncontrolled reaction. Maintain temperature between 100-160°F (38-71°C). [4]4. Phase Separation: Transfer the hydrolyzed mixture to a settling tank. An aqueous phase containing AlCl₃ and an organic phase will form. Separate the two layers. [4]5. Purification: The recovered aqueous AlCl₃ phase can be purified by filtration (to remove solids), percolation through activated carbon (to remove dissolved organics), and ion exchange (to remove metallic impurities like iron). [4]The result is a purified aqueous solution of aluminum chloride.

Part 3: Advanced Solutions - Greener Alternatives

For processes where optimization and recycling are insufficient, transitioning to alternative catalytic systems is the most effective long-term strategy.

Q5: What are the most viable "green" alternatives to AlCl₃ for large-scale Friedel-Crafts reactions?

A: Several classes of heterogeneous (solid acid) catalysts and alternative solvent systems have emerged as powerful, recyclable alternatives. [5][6]They offer significant advantages by simplifying catalyst separation (often via simple filtration) and minimizing corrosive aqueous waste. [7]

Catalyst Type Typical Loading Recyclability Key Advantages Potential Challenges
Zeolites Catalytic High Shape selectivity, high thermal stability, easy separation. [8][9] Can be deactivated by water; pore size may limit substrate scope.
Sulfated Zirconia Catalytic High (with regeneration) Strong Brønsted/Lewis acidity, comparable activity to AlCl₃. [10] Can be deactivated by coking; regeneration required. [10]
**Metal Triflates (e.g., Cu(OTf)₂) ** Catalytic Moderate to High High activity, can be used in ionic liquids for enhanced rates. [11] Can be moisture sensitive; cost may be higher than AlCl₃.
Ionic Liquids (ILs) Solvent & Catalyst Moderate to High Can act as both solvent and catalyst, enhancing reaction rates and selectivity. [12][13] Product separation can be challenging; potential for catalyst leaching. [12]

| Supported AlCl₃ | Stoichiometric/Catalytic | Moderate | Immobilizes AlCl₃ on a solid support (e.g., silica, alumina), enabling easier filtration. [14][15][16]| Leaching of AlCl₃ from the support can occur; activity may decrease upon recycling. [16]|

Q6: I am interested in trying a solid acid catalyst. What are the first steps and critical parameters to consider?

A: Transitioning to a solid acid catalyst requires a shift in experimental design.

  • Catalyst Selection: Choose a catalyst based on your substrate and reaction type. For example, zeolites with large pores are suitable for bulkier molecules. [9]Sulfated zirconia is a good starting point for reactions requiring strong acidity. [10]2. Catalyst Activation: Most solid catalysts require thermal activation (calcination) to remove adsorbed water and generate active acid sites. Follow the supplier's recommendations carefully.

  • Solvent System: While some reactions can be run neat, a non-polar solvent is typically used. Ensure the solvent is rigorously dried, as water can deactivate the catalyst's acid sites.

  • Reaction Conditions: Solid-catalyzed reactions are often run at higher temperatures than their homogeneous counterparts to achieve comparable rates.

  • Catalyst Recovery and Regeneration: After the reaction, the catalyst is simply filtered off. For reuse, it may need to be washed with a solvent to remove adsorbed products and then reactivated via calcination. [10]

Part 4: Waste Stream Management

Even in an optimized process, some waste will be generated. Proper handling is essential for safety and environmental compliance.

Q7: What is the standard procedure for neutralizing and disposing of the final AlCl₃ waste stream?

A: The standard procedure involves controlled neutralization of the acidic waste stream.

  • Dilution: Cautiously and slowly add the acidic aqueous waste to a large volume of cold water or an ice bath to manage the heat of dilution.

  • Neutralization: While stirring vigorously, slowly add a base, such as sodium carbonate or calcium hydroxide, until the pH of the solution is neutral (pH 6-8). This will precipitate the dissolved aluminum as aluminum hydroxide.

  • Separation: Allow the aluminum hydroxide sludge to settle. The supernatant (liquid) can be decanted and, after confirming it meets local environmental regulations, discharged. The solid sludge must be separated.

  • Disposal: The filtered aluminum hydroxide sludge should be placed in a clearly labeled, appropriate container for disposal according to institutional and local environmental regulations. [17]

References
  • Title: Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids Source: Taylor & Francis URL: [Link]

  • Title: Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: A Green Alternative to Aluminum Chloride Alkylation of Xylene Source: Journal of Chemical Education URL: [Link]

  • Title: Friedel–Crafts acylation reactions using metal triflates in ionic liquid Source: Royal Society of Chemistry URL: [Link]

  • Title: Novel Aryl-Imidazolium Ionic Liquids with Dual Brønsted/Lewis Acidity as Both Solvents and Catalysts for Friedel–Crafts Alkylation Source: MDPI URL: [Link]

  • Title: Activity of Imidazolium-Based Ionic Liquids as Catalysts for Friedel-Crafts Acylation of Aromatic Compounds Source: Asian Journal of Chemistry URL: [Link]

  • Title: LCSS: ALUMINUM TRICHLORIDE Source: The National Academies Press URL: [Link]

  • Title: Organic Synthesis Using Environmentally Benign Acid Catalysis Source: PMC - NIH URL: [Link]

  • Title: Catalytical reduction in green chemistry Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: Catalyzing Organic Reactions Using Environmentally Friendly Green Catalysts: An Applied Study on Alkylation Reactions Source: Iraqi Journal of Science URL: [Link]

  • Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]

  • Title: Recovery of aluminum chloride from spent aluminum chloride alkylation catalyst sludge Source: Google Patents URL
  • Title: Solid Acid Catalysts in Green Chemistry Source: Resonance URL: [Link]

  • Title: A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis Source: Beilstein Journals URL: [Link]

  • Title: Stoichiometric Catalyst in Friedel Crafts Acylation. Source: Reddit URL: [Link]

  • Title: New Approaches to Immobilization of Aluminum Chloride on γ-Alumina and Its Regeneration After Deactivation Source: ResearchGate URL: [Link]

  • Title: Aluminum chloride - Glossary Source: ALMAWATECH URL: [Link]

  • Title: An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries Source: MDPI URL: [Link]

  • Title: Solid Acids: Green Alternative For Acid Catalysis... Source: Scribd URL: [Link]

  • Title: A New Solid Acid-Based Route to Linear Alkylbenzenes Source: ResearchGate URL: [Link]

  • Title: Aluminum Facilitated Hydrogenation of Alkylation Sludges to Recovery of Aluminum Chloride Source: Google Patents URL
  • Title: Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 Source: Scientific & Academic Publishing URL: [Link]

  • Title: The recycling of silica-supported aluminum chloride Source: ResearchGate URL: [Link]

  • Title: Tips for choosing solvents for aluminium paste Source: iSuoChem URL: [Link]

  • Title: Policies for Chlorinated Solvent Waste: An Exploratory Application of a Model of Chemical Life Cycles and Interactions Source: RAND Corporation URL: [Link]

Sources

Storage conditions to prevent degradation of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate . This compound is a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin).[1][2]

Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]

Core Storage Directive (The "Golden Standard")

To prevent the primary degradation mechanism—ester hydrolysis —and secondary oxidative pathways, adhere to this validated storage protocol.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Reduces kinetic energy, significantly slowing the rate of spontaneous hydrolysis and decarboxylation events.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen.[1] Oxygen can facilitate radical formation on the benzylic carbon; moisture drives hydrolysis.[1]
Container Amber Glass with Teflon-lined capAmber glass blocks UV/Vis light (preventing photolytic dechlorination).[1] Teflon (PTFE) provides a chemically inert seal superior to rubber.[1]
Desiccant Silica Gel or Molecular Sieves Placed in the secondary containment (desiccator), not directly in the product vial, to maintain a local RH of <10%.[1]

Troubleshooting & FAQs

Direct solutions to common experimental deviations.

Q1: The compound has turned from an off-white solid to a yellow/orange sticky gum. Is it usable?

Diagnosis: This indicates significant degradation, likely a combination of hydrolysis and oxidation .[1]

  • Mechanism: The yellowing often results from the formation of conjugated side-products or oxidation of the phenyl ring.[1] The "gum" texture suggests the presence of the hydrolyzed acid (5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid), which may have a lower melting point or hygroscopic properties that attract more water.[1]

  • Action: Do not use. The impurities will interfere with downstream glycosylation or coupling reactions, likely poisoning catalysts (e.g., Palladium or Lewis acids).[1]

Q2: My HPLC shows a new peak eluting before the main peak. What is it?

Diagnosis: This is almost certainly the Carboxylic Acid Hydrolysis Product .[1]

  • Explanation: In Reverse Phase HPLC (C18 column), the ethyl ester is more hydrophobic (retained longer).[1] The corresponding acid (hydrolysis product) is more polar and will elute earlier (lower Retention Time).[1]

  • Validation: Run a standard of 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid (CAS: 845790-44-5) to confirm the retention time match.[1]

Q3: The Karl Fischer (KF) titration shows 0.8% water.[1] The CoA said 0.1%.[1] Why?

Diagnosis: Hygroscopic moisture uptake.[1]

  • Risk: Water acts as a nucleophile.[1] Even 0.8% water represents a massive molar excess relative to the surface molecules of your solid, driving autocatalytic hydrolysis.[1]

  • Action: If the purity is still >98%, you may dry the compound under high vacuum (<5 mbar) at ambient temperature for 4-6 hours.[1] Retest KF before use.

Degradation Mechanism Analysis

Understanding how the molecule breaks down allows you to prevent it.[1] The primary threat is the nucleophilic attack of water on the carbonyl carbon of the ethyl ester.[1]

Figure 1: Primary Degradation Pathway (Hydrolysis)[1]

DegradationPathway Ester Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate (Active Intermediate) TS Tetrahedral Intermediate Ester->TS Nucleophilic Attack Water + H₂O (Moisture) Water->TS Acid 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid (Major Impurity) TS->Acid Elimination Ethanol Ethanol (By-product) TS->Ethanol

Caption: The irreversible hydrolysis of the ethyl ester to the carboxylic acid, catalyzed by ambient moisture and heat.

Quality Control Workflow

Use this decision tree to determine if a stored batch is safe for synthesis.

Figure 2: Batch Release Decision Tree

QC_Workflow Start Batch Retrieval (from +4°C) Visual Visual Inspection: Is it Off-White/White? Start->Visual KF Karl Fischer (KF): Water < 0.5%? Visual->KF Yes Discard CRITICAL STOP: Discard Batch Visual->Discard No (Yellow/Gum) HPLC HPLC Purity: > 98.0%? KF->HPLC Yes Dry Action: Dry under Vacuum (4h, 25°C) KF->Dry No (>0.5%) HPLC->Discard No (High Acid Content) Proceed Proceed to Synthesis HPLC->Proceed Yes Dry->KF Retest

Caption: Standardized workflow for validating intermediate integrity prior to usage in GMP or R&D synthesis.

Analytical Reference Data

When troubleshooting, compare your data against these standard parameters.

TestMethodAcceptance CriteriaNote
Appearance VisualWhite to Off-white crystalline powderYellowing indicates oxidation.[1]
Purity HPLC (C18, ACN/Water gradient)≥ 98.0% AreaMonitor RRT ~0.8 for Acid impurity.[1]
Water Content Karl Fischer (Coulometric)≤ 0.5% w/wHigh water accelerates degradation exponentially.[1]
Identity 1H-NMR (DMSO-d6)Consistent with structureCheck ethyl quartet (4.1 ppm) and triplet (1.2 ppm).[1] Loss indicates hydrolysis.[1]
References
  • PubChem. (n.d.).[1] Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate Compound Summary. National Library of Medicine.[1] Retrieved from [Link] (Note: Link directs to related fluorinated valerates for structural comparison).[1]

  • National Institutes of Health. (2022).[1] Degradation Pathways of Chlorinated Polyfluoroalkyl Substances. ChemRxiv.[1] Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl vs. Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, selecting the right starting material is a critical decision that influences reaction efficiency, yield, and overall project timelines. This guide provides an in-depth comparison of the reactivity of two closely related intermediates: ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate and methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate. The focus is to elucidate how the seemingly minor difference between an ethyl and a methyl ester group can have significant implications for their chemical behavior.

Molecular Structure and the Core Question

At the heart of this comparison are the structures of the two molecules. Both share the same 5-(4-chloro-3-fluorophenyl)-5-oxovalerate backbone, which includes an aromatic ketone and a five-carbon chain. The sole point of differentiation is the alcohol moiety of the ester group: an ethoxy (-OCH2CH3) group in the ethyl ester and a methoxy (-OCH3) group in the methyl ester.

This seemingly small variation is the fulcrum upon which their reactivity pivots. The primary question we will address is: how do the steric and electronic properties of the ethyl versus the methyl group influence the susceptibility of the ester's carbonyl carbon to nucleophilic attack?

The Underlying Chemistry: Nucleophilic Acyl Substitution

The reactivity of esters is predominantly governed by the nucleophilic acyl substitution mechanism. This is a two-step process:

  • Addition: A nucleophile attacks the electrophilic carbonyl carbon of the ester, breaking the C=O pi bond and forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the alkoxy group (-OR) as a leaving group.

The rate of this reaction is influenced by two key properties of the R group (in our case, methyl vs. ethyl).

cluster_0 General Nucleophilic Acyl Substitution start Ester + Nucleophile tetrahedral Tetrahedral Intermediate start->tetrahedral 1. Nucleophilic    Addition product Substituted Product + Leaving Group tetrahedral->product 2. Elimination of    Leaving Group

Caption: General mechanism for nucleophilic acyl substitution reactions.

Steric Hindrance

Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of substituents.[1] The ethyl group (-CH2CH3) is larger than the methyl group (-CH3). This increased size can partially shield the carbonyl carbon, making it more difficult for an incoming nucleophile to approach and attack.[2][3] Consequently, for reactions sensitive to steric bulk, the methyl ester is expected to be more reactive than the ethyl ester.[1]

Electronic Effects

Both methyl and ethyl groups are electron-donating through the inductive effect (+I).[4][5] This means they push electron density towards the carbonyl group. The ethyl group, having an additional carbon atom, is a slightly stronger electron-donating group than the methyl group.[4][6]

This donation of electron density makes the carbonyl carbon slightly less electrophilic (less positively charged). A less electrophilic carbon is less attractive to nucleophiles, which can slow down the reaction rate. Since the ethyl group is more electron-donating, it deactivates the carbonyl group to a greater extent than the methyl group, again suggesting that the methyl ester should be the more reactive of the two.

Head-to-Head Reactivity Comparison

Based on the principles of steric hindrance and electronic effects, we can predict the relative reactivity of the two compounds in common ester reactions.

Reaction TypePredicted More Reactive CompoundPrimary Reason
Base-Catalyzed Hydrolysis (Saponification) Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerateLess steric hindrance from the methyl group allows for easier attack by the hydroxide ion. The slightly lower electron-donating effect of methyl maintains a more electrophilic carbonyl carbon.
Acid-Catalyzed Hydrolysis Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerateWhile the first step is protonation of the carbonyl oxygen, the rate-determining step is the attack of water (a weak nucleophile). This attack is more favorable with the less sterically hindered and more electrophilic methyl ester.[3]
Transesterification Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerateSimilar to hydrolysis, the attack of the incoming alcohol nucleophile is more efficient on the less hindered methyl ester.[7]
Aminolysis (Amide Formation) Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerateThe reaction with ammonia or amines is a nucleophilic acyl substitution and follows the same reactivity trend.[8]

In virtually all standard nucleophilic acyl substitution reactions, the methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate is expected to be more reactive than its ethyl counterpart. The combination of lower steric hindrance and a more electrophilic carbonyl carbon facilitates a faster reaction rate.

Experimental Protocol: Kinetic Analysis of Base-Catalyzed Hydrolysis

To empirically validate the theoretical differences in reactivity, a kinetic experiment can be performed to measure the rate of hydrolysis for each ester.

Objective: To determine the second-order rate constants for the saponification of ethyl and methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate.

Materials:

  • Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate

  • Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate

  • Sodium Hydroxide (NaOH), 0.1 M standardized solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of both the methyl and ethyl esters in acetonitrile.

  • Reaction Setup: In separate temperature-controlled reaction vessels (e.g., 25°C), mix the ester stock solution and water. Allow the solution to equilibrate.

  • Initiation of Reaction: To initiate the hydrolysis, add a precise volume of the 0.1 M NaOH solution to each vessel to achieve a final concentration of 1 mM ester and 10 mM NaOH. Start a timer immediately.

  • Time-Point Sampling: At regular intervals (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a dilute solution of formic acid) to neutralize the NaOH.

  • HPLC Analysis: Inject the quenched samples into the HPLC system. Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the remaining ester from the carboxylate product.

  • Data Analysis: Monitor the disappearance of the ester peak area at a specific wavelength (e.g., 254 nm). Plot the natural logarithm of the ester concentration versus time. The slope of this line will be proportional to the pseudo-first-order rate constant. From this, the second-order rate constant can be calculated.

cluster_1 Experimental Workflow for Kinetic Analysis prep 1. Prepare Stock Solutions (Esters, NaOH) react 2. Initiate Reaction (Mix Ester and NaOH at 25°C) prep->react sample 3. Sample at Time Intervals (t = 0, 2, 5... min) react->sample quench 4. Quench Reaction (Neutralize with Acid) sample->quench analyze 5. Analyze by HPLC (Measure Ester Peak Area) quench->analyze plot 6. Plot Data & Calculate Rate (ln[Ester] vs. Time) analyze->plot

Caption: Workflow for determining hydrolysis rate constants via HPLC.

Conclusion and Practical Implications

The analysis, grounded in fundamental principles of organic chemistry, consistently points to methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate being the more reactive species compared to its ethyl counterpart. This is primarily due to the smaller size and slightly lower electron-donating ability of the methyl group, which results in a more accessible and more electrophilic carbonyl carbon.

For researchers and drug development professionals, this has direct practical implications:

  • Faster Reactions: When planning syntheses that involve modifying the ester group (e.g., hydrolysis, amidation, transesterification), using the methyl ester can lead to shorter reaction times and potentially milder reaction conditions.

  • Improved Yields: Faster, more efficient reactions can often lead to higher yields and fewer side products.

  • Cost and Time Savings: Reduced reaction times and higher efficiency can translate into significant savings in terms of energy, reagents, and personnel hours.

While the ethyl ester may be preferred in specific instances where lower reactivity is desired to prevent side reactions at the ester site, for most applications requiring subsequent transformation of the ester, the methyl variant offers a distinct advantage in chemical reactivity.

References

  • Quora. (2017, April 11). Which one is more electron donating, ethyl, methyl or phenyl group? [Online forum post]. [Link]

  • Chemistry Stack Exchange. (2017, April 3). How does the steric effect affects the electronic density of the central atom?[Link]

  • Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?[Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • ResearchGate. (2025, August 6). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. [Link]

  • YouTube. (2022, February 2). Mechanism Of Esterification & The factors That Affect the Rate Of Esterification. [Link]

  • Chen, C. H., & Shieh, W. C. (2005). Nucleophilic acyl substitutions of esters with protic nucleophiles mediated by amphoteric, oxotitanium, and vanadyl species. The Journal of Organic Chemistry, 70(4), 1328–1335. [Link]

  • Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis. [Link]

  • Oreate AI Blog. (2026, January 8). Ethyl vs. Methyl: Understanding the Chemical Twins. [Link]

  • Takahashi, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]

  • LibreTexts Chemistry. (n.d.). 20.11: Reaction of Esters with Ammonia and Amines. [Link]

  • Wikipedia. (n.d.). Steric effects. [Link]

Sources

Validating Regioisomer Purity in Substituted Phenyl Oxovalerates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Imperative

In the synthesis of substituted phenyl oxovalerates—key intermediates for histone deacetylase (HDAC) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs)—regioisomer purity is not merely a compliance metric; it is a determinant of biological efficacy and safety.[1]

The primary synthetic route, Friedel-Crafts acylation of substituted benzenes with glutaric derivatives, invariably produces a mixture of para- (major) and ortho- (minor) isomers. While the para- isomer is typically the pharmacophore, the ortho- impurity often exhibits distinct toxicity profiles or off-target binding due to steric clustering.

This guide objectively compares analytical methodologies for validating regioisomer purity, establishing UHPLC-PDA-MS as the quantitative gold standard while defining the specific structural utility of High-Field NMR .

The Synthetic Challenge: Kinetics vs. Thermodynamics

To understand the separation challenge, one must understand the origin. The reaction of a substituted benzene (e.g., chlorobenzene) with ethyl glutaryl chloride typically follows an electrophilic aromatic substitution mechanism.

  • The Para-Isomer (Target): Favored by steric clearance.

  • The Ortho-Isomer (Impurity): Formed due to statistical probability (two ortho sites vs. one para) and occasionally favored by coordination of the Lewis Acid catalyst to the substituent.

The Analytical Gap: Standard flash chromatography often fails to resolve these isomers completely due to their nearly identical polarity (


 values often differ by <0.05). Therefore, analytical validation requires techniques capable of exploiting subtle differences in molecular shape and electronic environment.

Comparative Analysis of Validation Methods

The following table contrasts the three primary methodologies available to the modern laboratory.

FeatureHigh-Field NMR (600 MHz) UHPLC-PDA-MS SFC (Supercritical Fluid)
Primary Utility Structural Elucidation (ID)Quantitative Purity (%)Chiral/Achiral Resolution
Limit of Quantitation (LOQ) ~0.5 - 1.0%0.05%0.1%
Differentiation Mechanism Magnetic environment (Shielding)Hydrophobicity &

interaction
Molecular Shape & Adsorption
Throughput Low (10-15 mins/sample)High (3-5 mins/sample)High (2-4 mins/sample)
Sample Destructive? NoNo (if diverted)No
Verdict Essential for ID , but insufficient for >99.5% purity validation.The Gold Standard for routine batch release and impurity quantification.Best Alternative if Reverse Phase fails.

Method A: High-Field NMR (Structural Triage)

Use this method to confirm you have the correct major isomer, not to prove it is 99.9% pure.

Mechanistic Insight: The Ortho-Effect

In substituted phenyl oxovalerates, the carbonyl group at the C5 position exerts a strong deshielding cone effect.

  • Ortho-Isomer: The aromatic proton adjacent to the carbonyl is sterically crowded and magnetically distinct, often shifting downfield or showing different coupling constants (

    
     Hz for ortho vs. meta coupling).
    
  • Para-Isomer: Exhibits a symmetric

    
     system (pseudo-doublets) in the aromatic region.
    
Protocol 1: 1H-NMR Validation
  • Solvent Selection: Dissolve 10 mg of sample in 600 µL DMSO-

    
     . Note: DMSO is preferred over 
    
    
    
    as it often improves peak separation of aromatic protons via dipole-dipole interactions.
  • Acquisition: Run at 298 K with a relaxation delay (

    
    ) of at least 5 seconds to ensure full relaxation of aromatic protons for accurate integration.
    
  • Analysis:

    • Focus on the aromatic region (7.0 – 8.0 ppm).

    • Look for the symmetry of the para substitution (two distinct environments).

    • Red Flag: Small satellite doublets or singlets near the base of the major aromatic peaks indicate ortho or meta contamination.

Method B: UHPLC-PDA-MS (The Gold Standard)

Use this method to generate the Certificate of Analysis (CoA).

Mechanistic Insight: Stationary Phase Selection

Standard C18 columns often struggle to separate positional isomers because the hydrophobicity differences are negligible.

  • Recommendation: Use a Biphenyl or Phenyl-Hexyl stationary phase.

  • Why? These phases engage in

    
     interactions with the phenyl ring of the oxovalerate. The ortho isomer, being more sterically twisted, interacts differently with the planar biphenyl ligands than the flatter para isomer, resulting in superior resolution.
    
Protocol 2: UHPLC Validation Workflow

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC Detector: PDA (210–400 nm) extracted at


 (typically 254 nm) + QDa/SQD Mass Detector.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Formic Acid (FA).

    • Solvent B: Acetonitrile (MeCN) + 0.1% FA.

    • Note: FA is critical to suppress ionization of the free acid if the ester has hydrolyzed, sharpening peaks.

  • Column Setup:

    • Column: Kinetex Biphenyl (1.7 µm,

      
       mm).
      
    • Temperature:

      
      C (Control is vital; viscosity changes shift retention).
      
  • Gradient Profile:

    • 0.0 min: 10% B

    • 5.0 min: 90% B (Linear Ramp)

    • 6.0 min: 90% B (Hold)

    • 6.1 min: 10% B (Re-equilibration)

  • Self-Validating System Checks:

    • Resolution (

      
      ):  Must be 
      
      
      
      between ortho and para peaks.
    • Peak Purity: Use the PDA "Peak Purity" function (comparing spectra at upslope, apex, and downslope) to ensure the major peak is not hiding a co-eluting isomer.

    • Mass Confirmation: The MS signal must match the parent ion

      
       for both peaks (proving they are isomers, not different byproducts).
      

Visualization: The Validation Decision Tree

The following diagram outlines the logical flow for validating a synthesized batch of phenyl oxovalerate.

ValidationWorkflow Start Crude Reaction Mixture (Friedel-Crafts Product) Triage Step 1: 1H-NMR Triage (DMSO-d6) Start->Triage Decision1 Symmetric AA'BB' Pattern? Triage->Decision1 Fail1 Reject: Wrong Isomer (Ortho/Meta Major) Decision1->Fail1 No Pass1 Pass: Para-Major Confirmed Decision1->Pass1 Yes Quant Step 2: UHPLC-PDA-MS (Biphenyl Column) Pass1->Quant DataAnalysis Calculate Purity % & Resolution (Rs) Quant->DataAnalysis Decision2 Purity > 98% AND Rs > 1.5? DataAnalysis->Decision2 Recryst Action: Recrystallize (Enrich Para) Decision2->Recryst No Release Batch Release (Valid for Bio-Assay) Decision2->Release Yes Recryst->Quant Re-test

Figure 1: Integrated workflow for structural confirmation and purity quantification of substituted phenyl oxovalerates.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on Friedel-Crafts regioselectivity and kinetics vs. thermodynamics).

  • Thermo Fisher Scientific. (2018). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. (Demonstrates the superiority of Biphenyl phases for separating aromatic structural isomers).

  • Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R.[2][3][4] Studies: Part III. Carbon-13 N.M.R.[2][3][4] Spectra of Substituted Acetophenones. Canadian Journal of Chemistry. (Authoritative source on NMR shifts in ortho/meta/para substituted aromatic ketones).

  • Toribio, L., et al. (2016). Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. Journal of Chromatography A. (Validates SFC as an alternative for difficult aryl ketone separations).

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate. As a halogenated aromatic ketone, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them. Adherence to these protocols, in conjunction with your institution's specific Environmental Health & Safety (EHS) guidelines, is paramount.

Hazard Assessment and Chemical Profile

Before handling any chemical waste, a thorough understanding of its potential hazards is essential. Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate is a complex organic molecule. While a specific, dedicated Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from its structural components: a halogenated (chloro- and fluoro-) phenyl group and a ketone-ester structure.

The presence of chlorine and fluorine on the aromatic ring classifies this compound as a halogenated organic . This is the single most critical factor for its disposal, as halogenated wastes must be segregated from non-halogenated streams.[1] Halogenated compounds can form highly toxic byproducts like dioxins if not incinerated at the correct high temperatures, necessitating specialized disposal routes.[2][3] Compounds with similar structures are known to be irritants and may be harmful if ingested or inhaled.[4][5][6]

Table 1: Anticipated Hazard Profile

Hazard Classification Anticipated Effect Rationale & Reference Sources
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin. Based on data for analogous halogenated aromatic compounds.[4][7]
Skin Corrosion/Irritation Causes skin irritation. A common characteristic of functionalized aromatic compounds.[4][6]
Eye Damage/Irritation Causes serious eye irritation. Expected based on data for similar chemical structures.[4][6]

| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | Halogenated organic compounds are often persistent in the environment.[7][8] |

Required Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.[9][10]

Table 2: Mandatory PPE for Handling and Disposal

PPE Category Specification Purpose and Rationale
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. Protects against skin contact and irritation. Nitrile offers good resistance to a range of organic chemicals.[11][12] Always check the manufacturer's compatibility chart.
Eye/Face Protection ANSI-approved chemical splash goggles. A full face shield should be worn over goggles if there is a significant splash risk. Protects eyes from splashes, which can cause serious irritation.[10][11]
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron may be required for larger volumes. Protects skin and personal clothing from contamination.[9]

| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. | Halogenated organics can have significant vapor pressures and may cause respiratory irritation.[1][13] |

Step-by-Step Waste Collection and Disposal Protocol

The following protocol outlines the systematic procedure for collecting and managing waste Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate and associated materials.

Step 1: Select the Appropriate Waste Container

The primary containment must be robust and chemically compatible.

  • For Liquid Waste: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE) or glass.[14][15] Metal cans are not recommended as halogenated solvents can degrade to form acids, which corrode metal.[12]

  • Causality: The right container prevents leaks and dangerous reactions between the waste and the container material, ensuring safe temporary storage.

Step 2: Label the Container Before Use

Proper labeling is a critical control measure that prevents dangerous errors. As soon as the container is designated for waste, it must be labeled.

  • The label must include the words "HAZARDOUS WASTE" .[14]

  • List all chemical constituents by their full name, including "Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate" and any solvents used. Do not use abbreviations or formulas.[14]

  • Indicate the approximate percentage of each component.

  • Affix the label securely to the container.

Step 3: Segregate as Halogenated Organic Waste

This is the most crucial step in the disposal process.

  • Action: Pour waste Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate only into a container designated for "Halogenated Organic Waste." [1][2][15]

  • DO NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes), aqueous waste, acids, bases, or solid waste.

  • Causality: Segregation is essential for proper final disposal. Halogenated waste requires high-temperature incineration to ensure complete destruction and prevent the formation of persistent pollutants.[3][16] Mixing it with non-halogenated waste contaminates a much larger volume, dramatically increasing disposal costs and complexity.

Step 4: Safe Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation.[14][17]

  • Keep the waste container tightly sealed at all times, except when adding waste.[14][18] This minimizes the release of volatile vapors.

  • Store the container in a designated SAA, such as within a chemical fume hood or a ventilated cabinet.

  • The container must be within a secondary containment bin to catch any potential leaks.

  • Ensure segregation within the SAA; do not store halogenated waste next to incompatible materials like strong bases or reactive metals.[2][19]

Step 5: Dispose of Contaminated Solid Waste

Any materials that come into contact with the chemical are also considered hazardous waste.

  • Items: This includes gloves, pipette tips, absorbent pads, and contaminated glassware.

  • Action: Collect these items in a separate, clearly labeled, puncture-resistant container or a lined pail designated for "Chemically Contaminated Solid Waste." [18]

  • Do not dispose of these items in the regular trash or biohazard bags.[20]

Step 6: Request a Waste Pickup

Once the waste container is nearly full (no more than 90%), or if it has been accumulating for a period defined by your institution (e.g., 6 months), arrange for its disposal.[14][18]

  • Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS department.[17]

  • Ensure all labeling is complete and accurate before the scheduled pickup.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.[21]

Minor Spill (Manageable by Lab Personnel)

A minor spill is a small quantity (<500 mL) that does not pose an immediate respiratory hazard and can be cleaned up by trained personnel.[22][23][24]

  • Alert others in the immediate area.[24]

  • Ensure adequate ventilation, preferably within a chemical fume hood.

  • Don the appropriate PPE as listed in Table 2.[12]

  • Contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the liquid.[22][25]

  • Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[23]

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report the incident to your laboratory supervisor or EHS department.

Major Spill (Requires Emergency Response)

If the spill is large, highly volatile, or presents an immediate fire or health hazard, evacuate the area immediately.[24][25]

  • Evacuate the laboratory, closing all doors behind you to confine the vapors.

  • Notify your institution's emergency response line or EHS department from a safe location.

  • Provide details about the spilled chemical, quantity, and location.

  • Do not attempt to clean up a major spill yourself.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate.

G Disposal Workflow: Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate start Waste Generated (Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate) decision_type Liquid or Solid Waste? start->decision_type liquid_waste Liquid Waste (Pure compound or in solution) decision_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, tips, etc.) decision_type->solid_waste Solid container_liquid Select Leak-Proof Container (Glass or HDPE) liquid_waste->container_liquid label_liquid Label as 'HAZARDOUS WASTE' - Halogenated Organic - List all constituents container_liquid->label_liquid store_liquid Store in SAA - Tightly closed - Secondary containment label_liquid->store_liquid request_pickup Container >90% Full or Time Limit Reached? store_liquid->request_pickup container_solid Select Lined Pail or Puncture-Resistant Container solid_waste->container_solid label_solid Label as 'HAZARDOUS WASTE' - Chemically Contaminated Solids container_solid->label_solid store_solid Store in SAA label_solid->store_solid store_solid->request_pickup submit_request Submit Pickup Request to EHS request_pickup->submit_request Yes end Compliant Disposal Complete submit_request->end

Caption: Decision workflow for segregating and disposing of chemical waste.

References

  • American Chemical Society. Hazardous Waste and Disposal.[Link]

  • Purdue University. Hazardous Waste Disposal Guidelines.[Link]

  • Northwestern University. Hazardous Waste Disposal Guide.[Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines.[Link]

  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS: Acetone.[Link]

  • ERG Environmental Services. How to Safely Dispose of Hazardous Chemical Waste.[Link]

  • J&K Scientific LLC. The ultimate guide for 9 types of chemical spills and cleanup procedures. (2021). [Link]

  • Braun Research Group, University of Delaware. Halogenated Organic Liquids - Standard Operating Procedure.[Link]

  • Lab Manager. 8 Steps to Handling a Lab Chemical Spill. (2023). [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]

  • SAMS Solutions. How to Handle Chlorine Safely: A Step-by-Step Guide for Workers and Supervisors. (2025). [Link]

  • Texas Department of Insurance. Chlorine Safety.[Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide.[Link]

  • Chemistry World. From pollutant to painkiller: hazardous halogenated wastes become a safe chlorine source. (2024). [Link]

  • University of Wuppertal. Solvent Wastes in the Laboratory – Disposal and/or Recycling.[Link]

  • Washington State University. Halogenated Solvents.[Link]

  • University of Mary Washington. Personal Protective Equipment - Environmental Health & Safety Services.[Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024). [Link]

  • Massachusetts Institute of Technology. PSFC Halogenated Solvents.[Link]

  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). [Link]

  • CP Lab Safety. Halogenated Organics Waste Compatibility.[Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[Link]

  • Safety + Health Magazine. Comprehensive Guide to PPE in the Chemical Industry. (2024). [Link]

  • Temple University. Halogenated Solvents in Laboratories.[Link]

  • U.S. Environmental Protection Agency. 3-chloro-N-(4-fluorophenyl)propanamide. (2025). [Link]

  • PubChem, National Institutes of Health. Ethyl 4,4,5,5,5-Pentafluoro-3-oxovalerate.[Link]

  • Washington State Department of Ecology. Dangerous Waste Pharmaceuticals Guide.[Link]

  • PubChem, National Institutes of Health. 4-Chloro-3-fluoropyridine.[Link]

  • PubChemLite. Ethyl 4,4,5,5,5-pentafluoro-3-oxovalerate.[Link]

  • AERU. 4-chloromethyl-3-hydroxy-1-(3-(trifluoromethyl)phenyl)-2-pyrrolidinona. (2025). [Link]

  • European Chemicals Agency (ECHA). Reference substances - Registration Dossier.[Link]

  • European Chemicals Agency (ECHA). Ethyl 4-oxovalerate - Registration Dossier.[Link]

  • U.S. Environmental Protection Agency. Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.[Link]

  • PubChem, National Institutes of Health. 5-(3-Fluorophenyl)-5-oxovaleric acid.[Link]

  • National Center for Biotechnology Information. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective.[Link]

  • University of Pittsburgh. CHEMOTHERAPEUTIC- ANTINEOPLASTIC WASTE DISPOSAL. (2022). [Link]

  • PubChem, National Institutes of Health. Ethyl 3-(4-chlorophenyl)-3-oxopropanoate.[Link]

  • Maryland Department of the Environment. Managing Pharmaceutical Waste. (2006). [Link]

  • New Jersey Department of Health. 4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY.[Link]

  • The Good Scents Company. ethyl 4-methyl valerate.[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate. As a halogenated aromatic ketone, this compound necessitates a rigorous approach to personal protection that goes beyond standard laboratory minimums. The following procedures are designed to ensure both personal safety and experimental integrity by explaining the causality behind each recommendation.

Foundational Hazard Assessment

While a specific Safety Data Sheet (SDS) for Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate may not be readily available, its chemical structure allows for a robust hazard assessment based on analogous compounds. It is a halogenated (containing chlorine and fluorine) aromatic ketone. Compounds in this class are known to be irritants and potentially toxic.

Anticipated Hazards:

  • Skin Irritation: Similar chlorinated and fluorinated organic compounds are known to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Direct contact with splashes can cause significant eye irritation or damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of aerosols or vapors may irritate the respiratory system.[1][2]

  • Toxicological Concerns: As a halogenated organic substance, it warrants careful handling to prevent absorption or inhalation, as toxicity is a potential risk.[3]

The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment for each workplace and provide appropriate Personal Protective Equipment (PPE) at no cost to the employee.[4][5] This guide serves as a specialized supplement to your institution's broader Chemical Hygiene Plan.[6]

Core Personal Protective Equipment (PPE) Protocol

The minimum PPE for handling any chemical in a laboratory setting includes a lab coat, safety glasses, long pants, and closed-toe shoes.[7] However, for Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate, an enhanced level of protection is required.

Eye and Face Protection

Standard safety glasses are insufficient due to the splash hazard.

  • Mandatory: Wear chemical splash goggles that provide a complete seal around the eyes and conform to ANSI Z87 standards.[7]

  • High-Volume Operations: When handling quantities greater than 500 mL or when a significant splash hazard is present, supplement goggles with a full-face shield.[7] A face shield must always be worn over goggles, never as a standalone replacement.

Hand Protection: A Critical Choice

The selection of appropriate gloves is arguably the most critical decision for handling this compound. The presence of a ketone functional group and chlorinated/fluorinated aromatics dictates the use of specific materials. Standard nitrile gloves, while common in labs, may not offer sufficient protection against prolonged exposure to this class of solvent.

  • Primary Recommendation: Polyvinyl alcohol (PVA) gloves offer excellent resistance to aromatic and chlorinated solvents, as well as most ketones.[8][9] They are an ideal choice for direct handling. Caution: PVA is water-soluble and should not be used with water-based solutions.[9][10]

  • Alternative High-Protection Gloves: Butyl or Viton/Butyl gloves provide superior resistance against ketones, esters, and concentrated acids.[9] These are excellent alternatives, especially in procedures involving a mixture of chemicals.

  • Double Gloving: For enhanced safety, practice double-gloving. Wear a standard nitrile glove as the inner layer and a chemically-resistant glove (like PVA or Butyl) as the outer layer. This protects against incidental exposure during glove removal and provides a brief window of protection if the outer glove is compromised.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure cuff is mandatory to protect skin and clothing.[6][11]

  • Chemical Apron: For procedures involving larger volumes or a high risk of splashing, wear a chemically-resistant apron over the lab coat.

Respiratory Protection

All handling of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate should occur inside a certified chemical fume hood to control exposure to hazardous vapors.[3][6][11]

  • Standard Operations: If work is conducted within a properly functioning fume hood, respiratory protection is typically not required.

  • Emergency Situations: In the event of a large spill or a failure of engineering controls (like a fume hood), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12] Personnel must be properly fit-tested and trained before using a respirator.[5]

Operational and Disposal Plans

Step-by-Step PPE Donning and Doffing Procedure
  • Donning (Putting On):

    • Put on the inner pair of nitrile gloves.

    • Don the lab coat, ensuring it is fully buttoned.

    • Put on the outer pair of chemically-resistant gloves (e.g., PVA), pulling the cuffs over the sleeves of the lab coat.

    • Put on chemical splash goggles.

    • If required, put on a face shield.

  • Doffing (Taking Off):

    • Remove the outer, contaminated gloves first, peeling them off without touching the outside with your bare skin.

    • Remove the face shield and goggles.

    • Remove the lab coat, turning it inside out as you remove it to contain contaminants.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[13]

Chemical Waste Disposal

As a halogenated organic compound, Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate and any materials contaminated with it must not be disposed of down the drain.[11][13]

  • Liquid Waste: Dispose of all liquid waste containing this chemical in a designated "Halogenated Organic Waste" container.[3][11][14] This container must be kept closed when not in use, properly labeled with its full chemical contents, and stored in a well-ventilated area, such as a fume hood.[14]

  • Solid Waste: All contaminated solid waste (e.g., used gloves, absorbent pads, weighing paper) must be collected in a separate, clearly labeled hazardous waste bag or container for disposal according to your institution's guidelines.

Data Summary and Visual Guides

Table 1: PPE Summary for Handling Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate
PPE ItemSpecificationRationale for Use
Eye Protection Chemical splash goggles (ANSI Z87)Protects against splashes and vapors from all directions.
Face Protection Full-face shield (worn over goggles)Required for high-volume work to protect the entire face from splashes.
Hand Protection Outer: Polyvinyl alcohol (PVA) or Butyl glovesInner: Nitrile glovesPVA/Butyl offers superior resistance to ketones and halogenated solvents.[8][9][15] Double-gloving prevents cross-contamination.
Body Protection Flame-resistant lab coatProtects skin and clothing from incidental contact.
Respiratory Work within a certified chemical fume hoodPrimary engineering control to prevent inhalation of hazardous vapors.[3]
Footwear Closed-toe, liquid-resistant shoesProtects feet from spills.[11]
Diagram 1: Emergency Spill Response Workflow

Spill_Response_Workflow start Spill Detected alert Alert Personnel & Evacuate Immediate Area start->alert assess Assess Spill Size & Consult SDS alert->assess don_ppe Don Full Emergency PPE: - Double Gloves (Butyl/Viton) - Goggles & Face Shield - Respirator (if needed) assess->don_ppe contain Contain Spill with Absorbent Dikes don_ppe->contain absorb Apply Absorbent Material (e.g., Vermiculite) contain->absorb collect Collect Contaminated Material into Halogenated Waste Container absorb->collect decontaminate Decontaminate Area with Appropriate Solvent collect->decontaminate doff_ppe Doff PPE & Dispose as Contaminated Solid Waste decontaminate->doff_ppe report Report Incident to Safety Officer doff_ppe->report

Caption: Workflow for responding to a chemical spill.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022, November 30).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13).
  • Decoding OSHA Laboratory Standards: Safety Essentials - IPG. (2023, September 20).
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
  • PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets | GlovesnStuff.
  • Chemical-Resistant Gloves: Key Considerations - EHSLeaders. (2014, July 17).
  • What type of gloves protects your hands from hazardous chemicals? | Ansell USA.
  • Ketochem® 33cm Lightweight Ketone Resistant Glove - Magus International.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE - Personal Protective Solutions.
  • Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC.
  • Halogenated Solvents.
  • Chemical Safety in the Workplace - Restored CDC. (2024, November 12).
  • NIOSH Pocket Guide to Chemical Hazards - CDC.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC.
  • PSFC Halogenated Solvents.
  • 3 - SAFETY DATA SHEET.
  • ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate - Fluorochem.
  • Safety Data Sheet - Cayman Chemical. (2025, January 12).

Sources

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